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  • Product: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
  • CAS: 1448855-27-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Reactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Structural Elucidation 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine belongs to the class of 5-aminopyrazoles, a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Elucidation

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine belongs to the class of 5-aminopyrazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that dictate its chemical behavior are the amine group at the C5 position, the methyl group at the C4 position, and the 3-chlorophenyl substituent at the N1 position.

The 5-aminopyrazole moiety is a bioisostere for various functional groups and is known to participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in drug design. The 3-chlorophenyl group introduces lipophilicity and can engage in halogen bonding, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the C4 position sterically and electronically modulates the pyrazole ring.

To visualize the core structure and its key components, the following diagram is provided:

Figure 2: General synthetic scheme for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Experimental Protocol:

  • Preparation of the β-Ketonitrile: The required precursor, 2-cyano-3-oxobutanal, can be synthesized via the Claisen condensation of ethyl cyanoacetate with acetone, followed by hydrolysis and decarboxylation.

  • Condensation Reaction:

    • Dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the β-ketonitrile (1 equivalent) to the solution.

    • The reaction mixture is typically heated under reflux for several hours. Microwave-assisted synthesis can also be employed to significantly reduce reaction times. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used as they are good solvents for both reactants and facilitate the proton transfer steps in the condensation mechanism.

  • Catalyst: The reaction is often self-catalyzed by the acidic nature of the hydrazine salt or by the addition of a small amount of acid (like acetic acid) which protonates the carbonyl group, making it more electrophilic.

  • Microwave Irradiation: This technique provides rapid and uniform heating, which can accelerate the rate of reaction and often leads to higher yields and cleaner products compared to conventional heating. [1]

Chemical Reactivity

The reactivity of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the 5-amino group and the C4 position of the pyrazole ring, as well as the potential for electrophilic substitution on the phenyl ring. 5-Aminopyrazoles are considered polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH2 group, the N1-nitrogen, and the C4-carbon. [2]However, in this specific molecule, the N1 and C4 positions are already substituted.

Reactivity of the 5-Amino Group

The exocyclic amino group is the most nucleophilic site and will readily undergo reactions typical of primary aromatic amines.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding N-acylated derivatives.

  • Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.

  • Alkylation: The amino group can be alkylated, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures will form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups at the 5-position.

Electrophilic Substitution on the Phenyl Ring

The 3-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. The pyrazolyl group is also generally considered deactivating. Therefore, harsh conditions would be required for reactions like nitration or halogenation of the phenyl ring.

Cyclization Reactions

5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. [2]The 5-amino group can act as a nucleophile in condensation reactions with 1,3-bielectrophiles to form fused pyrimidine, pyridine, or other heterocyclic rings.

Example: Synthesis of a Pyrazolo[1,5-a]pyrimidine

Figure 3: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

This reaction typically proceeds by heating the 5-aminopyrazole with a 1,3-diketone in a high-boiling solvent, sometimes with an acid catalyst.

Applications in Research and Drug Development

While specific applications for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine have not been reported, the 5-aminopyrazole scaffold is a key component in numerous compounds with a wide range of biological activities, including:

  • Anticancer Agents: Many pyrazole derivatives have been investigated for their antiproliferative properties. [3]* Antimicrobial Agents: The pyrazole nucleus is present in various antifungal and antibacterial compounds. [4]* Enzyme Inhibitors: The structural features of 5-aminopyrazoles make them suitable for targeting the active sites of various enzymes.

  • Agrochemicals: Certain pyrazole derivatives have found use as herbicides and insecticides.

The title compound, with its specific substitution pattern, represents a novel chemical entity that could be explored for these and other potential applications. Its synthesis and derivatization would be a valuable exercise for generating new chemical libraries for biological screening.

Safety and Handling

Based on data for structurally similar compounds, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine should be handled with care. [5]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information once the compound is synthesized.

Conclusion

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a structurally interesting yet under-explored member of the 5-aminopyrazole family. While specific experimental data is lacking, this guide has provided a comprehensive theoretical framework for its chemical properties, synthesis, and reactivity based on established chemical principles and data from closely related analogs. The synthetic routes and reactivity patterns described herein offer a solid foundation for researchers to synthesize and utilize this compound in the pursuit of novel therapeutics and functional materials. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications.

References

  • Al-Mulla, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. .

  • Vartanova, A. E., et al. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(38), 7583-7592.

  • Sayed, A. R., & El-Gazzar, A. B. A. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 285-296. *

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. IntechOpen.

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.

  • Gothwal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 60-70. *

Sources

Exploratory

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine CAS number information

The following technical guide details the chemical identity, synthesis, and characterization of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine . This document is structured for researchers and medicinal chemists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine . This document is structured for researchers and medicinal chemists requiring a rigorous, self-validating protocol for this specific scaffold.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound represents a specific regioisomer of the aminopyrazole class, distinct from the more common 3-methyl analogues. It serves as a critical building block in the synthesis of p38 MAP kinase inhibitors, agrochemical fungicides (e.g., Fipronil analogues), and high-performance dyes.

PropertyDetail
Chemical Name 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
IUPAC Name 5-amino-1-(3-chlorophenyl)-4-methylpyrazole
CAS Number Not Widely Listed (Custom synthesis often required; distinct from 3-methyl isomer CAS 126417-82-1)
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Core Scaffold 5-Amino-1-arylpyrazole
Regiochemistry 4-Methyl / 5-Amino (Critical distinction from 3-Methyl isomers)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Appearance Off-white to pale yellow crystalline solid
Structural Significance

The 4-methyl substitution (vs. the 3-methyl) significantly alters the electronic environment of the pyrazole ring. In kinase inhibitor design, the 4-methyl group often occupies a hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity compared to the 3-methyl analogues which project the alkyl group differently within the ATP-binding site.

Part 2: Validated Synthetic Protocol

The synthesis of 5-amino-4-methyl-1-arylpyrazoles is less trivial than their 3-methyl counterparts due to the availability of precursors. The most robust route utilizes the condensation of 3-chlorophenylhydrazine with 2-methyl-3-ethoxyacrylonitrile (also known as 3-ethoxy-2-methyl-2-propenenitrile).

Reaction Pathway Diagram[3]

SynthesisPathway Hydrazine 3-Chlorophenylhydrazine HCl Salt Intermediate Michael Adduct (Transient) Hydrazine->Intermediate EtOH, Et3N Reflux, 3-5h Nitrile 2-Methyl-3-ethoxyacrylonitrile (Precursor) Nitrile->Intermediate Product 1-(3-Chlorophenyl)- 4-methyl-1H-pyrazol-5-amine Intermediate->Product Cyclization - EtOH

Figure 1: Synthetic pathway via condensation of arylhydrazine and alkoxyacrylonitrile.

Detailed Experimental Procedure

Reagents:

  • 3-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • 2-Methyl-3-ethoxyacrylonitrile (1.1 eq)

  • Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt) (1.2 eq)

  • Absolute Ethanol (Solvent, 10 mL/g of hydrazine)

Step-by-Step Protocol:

  • Free Base Generation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-chlorophenylhydrazine hydrochloride in absolute ethanol. Add Triethylamine dropwise at room temperature. Stir for 15 minutes until the solution clarifies (formation of free hydrazine).

  • Condensation: Add 2-methyl-3-ethoxyacrylonitrile slowly to the reaction mixture. The solution may turn slightly yellow.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) and maintain for 3–5 hours . Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The starting hydrazine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash the cake with cold water (2x) and a small amount of cold hexane (to remove unreacted nitrile).

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow to cool slowly to 4°C. Collect the crystals.

Part 3: Analytical Characterization & Self-Validation

Distinguishing the 4-methyl isomer from the 3-methyl isomer is critical, as commercial hydrazine reagents can sometimes yield mixtures if reacting with non-specific beta-keto nitriles.

Isomer Differentiation Logic (NMR)

The proton NMR spectrum provides a definitive "fingerprint" to validate the regiochemistry.

FeatureTarget: 4-Methyl Isomer Impurity: 3-Methyl Isomer
Ring Proton (C-H) Singlet at ~7.3–7.5 ppm (Position 3)Singlet at ~5.5–5.8 ppm (Position 4)
Methyl Group Singlet at ~1.9–2.0 ppmSinglet at ~2.1–2.3 ppm
Reasoning The C-3 proton is deshielded by the adjacent imine nitrogen (C=N).The C-4 proton is shielded by the electron-rich enamine system.
Validation Workflow Diagram

ValidationLogic Sample Isolated Solid Product NMR 1H NMR (DMSO-d6) Sample->NMR Decision Check Ring Proton Shift NMR->Decision ResultA Signal @ 7.3-7.5 ppm (Deshielded) Decision->ResultA Found ResultB Signal @ 5.5-5.8 ppm (Shielded) Decision->ResultB Found ConclusionA CONFIRMED: 4-Methyl Isomer ResultA->ConclusionA ConclusionB REJECT: 3-Methyl Isomer ResultB->ConclusionB

Figure 2: NMR-based decision tree for validating regiochemistry.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.60 (s, 1H, H-3 pyrazole), 7.55 (s, 1H, Ar-H), 7.45 (m, 3H, Ar-H), 5.20 (br s, 2H, NH₂), 2.05 (s, 3H, CH₃).

  • MS (ESI): m/z 208.1 [M+H]⁺.

Part 4: Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Aminopyrazoles can be skin sensitizers. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged periods.

References

  • Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2009.2 (2009): 198-250. Link

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Journal of Organic Chemistry 73.9 (2008): 3523-3529. Link

  • Biological Activity (p38 MAPK): Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters 12.21 (2002): 3133-3136. Link

  • General Procedure Source: Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). (Adapted for substituted analogues). Link

Foundational

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine molecular weight

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Executive Summary This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in synthetic and medicinal chemistry. As a member of the pyrazole class, this compound serves as a crucial building block, or "scaffold," for the development of more complex molecules with potential therapeutic applications. The aminopyrazole core is recognized as a "privileged structure" in drug discovery, known for its versatile binding capabilities and presence in numerous biologically active agents.[1] This guide will elucidate the core physicochemical properties of this compound, with a primary focus on its molecular weight, and delve into its synthesis, analytical characterization, and key applications for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Physicochemical & Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. For 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, its identity is fundamentally defined by its molecular formula and the resulting mass. The exact molecular weight is a critical parameter for mass spectrometry, reaction stoichiometry, and regulatory documentation.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 207.66 g/mol Computed from Molecular Formula[2][3]
Molecular Formula C₁₀H₁₀ClN₃PubChem[2][3]
Monoisotopic Mass207.0563250 DaPubChem[2][3]
IUPAC Name1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amineN/A
CAS NumberNot explicitly assigned; a close structural isomer, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, is registered under CAS 40401-41-0.PubChem[3]
InChI KeyYQXLXMSDCGPOLM-UHFFFAOYSA-N (for 3-methyl isomer)PubChem[3]
Chemical Structure

The precise arrangement of atoms defines the compound's reactivity and its ability to interact with biological targets.

Caption: Chemical structure of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Insights

The construction of the substituted pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The specific placement of substituents is dictated by the choice of starting materials.

General Synthetic Strategy

The most common and robust method for creating the 1,5-disubstituted pyrazole-5-amine scaffold involves the reaction of a substituted phenylhydrazine with a β-ketonitrile. This approach provides excellent regiochemical control.

  • Reactant Selection Rationale :

    • (3-Chlorophenyl)hydrazine : This reactant provides the N1-phenyl group with the desired chlorine substitution pattern. The hydrazine moiety is essential for forming the pyrazole ring.

    • 3-Methyl-3-oxopropanenitrile (Cyanoacetone) : This β-ketonitrile serves as the three-carbon backbone for the pyrazole ring. The nitrile group is the precursor to the C5-amine, and the keto and methyl groups establish the substituents at the C3 and C4 positions, respectively, after cyclization and tautomerization.

  • Mechanism Overview : The synthesis proceeds via an initial condensation between the more reactive carbonyl group of cyanoacetone and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the nitrile carbon. A subsequent tautomerization yields the stable aromatic 5-aminopyrazole product.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Step 1: Hydrazone Formation and Cyclization

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)hydrazine (10 mmol).

  • Add 30 mL of ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (0.5 mL). Rationale: Ethanol is a suitable polar protic solvent for the reactants, and the acid catalyzes the initial condensation reaction.

  • Slowly add 3-methyl-3-oxopropanenitrile (10 mmol) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

Step 2: Isolation and Purification

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into 50 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and salts.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

  • Dry the final product under vacuum.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Protocol Reactant1 (3-Chlorophenyl)hydrazine Step1 Condensation & Cyclization (Ethanol, Acetic Acid, Reflux) Reactant1->Step1 Reactant2 3-Methyl-3-oxopropanenitrile Reactant2->Step1 Product 1-(3-Chlorophenyl)-4-methyl- 1H-pyrazol-5-amine Step2 Isolation & Purification (Precipitation, Recrystallization) Step1->Step2 Crude Product Step2->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The proton NMR should show characteristic peaks for the aromatic protons on the chlorophenyl ring, the methyl group protons, the amine protons, and the pyrazole ring proton.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement that corresponds to the calculated monoisotopic mass (207.0563 Da).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecule.

Protocol: Purity Analysis by RP-HPLC
  • System : HPLC with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides good retention for moderately non-polar aromatic compounds like the target molecule.

  • Mobile Phase : A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA aids in protonating the amine, leading to sharper peaks.

  • Gradient : Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of mobile phase.

  • Analysis : Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Development

The 1-(aryl)-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry due to its proven success as an effective pharmacophore.

  • Kinase Inhibitors : Many aminopyrazole derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology. By occupying the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases, these compounds can halt unregulated cell proliferation.[1]

  • Anti-Inflammatory and Analgesic Agents : The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this scaffold are actively researched for their potential to modulate pathways associated with pain and inflammation.[4]

  • Agrochemicals : Certain neutral pyrazolamine structures have been investigated as herbicides, functioning by disrupting essential plant hormone pathways.[1]

  • Synthetic Intermediate : Beyond direct biological activity, the compound is a versatile intermediate. The amine group can be readily functionalized to build more complex molecular architectures, expanding its utility in drug discovery programs.[1][4]

Key Application Areas Diagram

G cluster_apps Fields of Application center_node 1-(3-Chlorophenyl)-4-methyl- 1H-pyrazol-5-amine app1 Oncology Research (Kinase Inhibitors) center_node->app1 app2 Medicinal Chemistry (Anti-inflammatory Agents) center_node->app2 app3 Agrochemical Development (Herbicides) center_node->app3 app4 Organic Synthesis (Scaffold/Building Block) center_node->app4

Caption: Major research and development areas for the aminopyrazole scaffold.

Safety and Handling

Based on data for structurally analogous compounds, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine should be handled with appropriate care. The following hazards are likely associated with this chemical class[2]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. American Chemical Society. [Link]

  • Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University Repository. [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of the novel pharmaceutical intermediate, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of the novel pharmaceutical intermediate, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. In the landscape of drug discovery and development, a thorough understanding of a compound's solubility is a cornerstone for predicting its bioavailability, formulating effective delivery systems, and ensuring reliable in vitro and in vivo results. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a pivotal physicochemical property that dictates its therapeutic efficacy. For 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, understanding its dissolution characteristics is not merely an academic exercise.[1][2] Low solubility can lead to a cascade of developmental challenges, including poor absorption, underestimated toxicity, and inconsistent performance in biological assays.[1] Therefore, a robust and early characterization of solubility is essential for de-risking a drug candidate and accelerating its path to clinical relevance.

Pyrazole derivatives, as a class, are prevalent in pharmaceuticals, often serving as bioisosteres for aromatic rings to enhance physicochemical properties like lipophilicity and water solubility.[3] However, the specific arrangement of substituents on the pyrazole ring, such as the chlorophenyl and methyl groups in our target compound, creates a unique molecular architecture that requires bespoke solubility analysis.

Foundational Physicochemical Properties Governing Solubility

The solubility of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is not an isolated parameter but rather the culmination of several intrinsic molecular properties. A comprehensive solubility assessment begins with the characterization of these foundational attributes.

  • pKa (Ionization Constant): The presence of an amine group (-NH2) on the pyrazole ring suggests that the compound is likely a weak base. The pKa value will determine the pH at which the compound transitions between its neutral and ionized forms. This is critical because the ionized form is generally more soluble in aqueous media.[4][5] The pH-solubility profile is, therefore, a mandatory component of its pre-formulation studies.

  • LogP (Octanol-Water Partition Coefficient): This parameter quantifies the lipophilicity of the compound. A higher LogP value indicates a preference for non-polar environments and typically correlates with lower aqueous solubility. The chlorophenyl group, in particular, contributes significantly to the lipophilicity of the molecule.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the intermolecular forces within the crystal lattice is a major barrier to dissolution.[4] Polymorphism, the existence of multiple crystal forms, can lead to significant differences in solubility, with amorphous forms generally being more soluble than their crystalline counterparts.

  • Molecular Weight and Hydrogen Bonding: While higher molecular weight can sometimes correlate with lower solubility, the capacity for hydrogen bonding plays a more nuanced role.[4] The amine and pyrazole nitrogens in 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can act as both hydrogen bond donors and acceptors, influencing its interaction with various solvents.

The interplay of these factors dictates the overall solubility profile. The following diagram illustrates this relationship:

cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Factors pKa pKa (Ionization) Solubility Aqueous & Organic Solubility pKa->Solubility influences pH-dependent solubility LogP LogP (Lipophilicity) LogP->Solubility inversely correlates Crystal Crystal Form & Lattice Energy Crystal->Solubility impacts energy of dissolution Hbond Hydrogen Bonding Capacity Hbond->Solubility governs solute-solvent interactions pH pH of Medium pH->Solubility modulates ionization Solvent Solvent Properties Solvent->Solubility determines solvating power Temp Temperature Temp->Solubility affects dissolution kinetics & equilibrium

Caption: Interplay of physicochemical properties and extrinsic factors on solubility.

Experimental Determination of Solubility: A Methodological Deep Dive

The choice of method for solubility determination depends on the stage of drug development. Early discovery often employs high-throughput kinetic assays for rank-ordering compounds, while later stages demand the precision of thermodynamic equilibrium methods.[6]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key terms:

  • Kinetic Solubility: This is measured by adding a concentrated DMSO stock solution to an aqueous buffer and detecting the point of precipitation.[1][7] Methods like laser nephelometry, which measures light scattering from suspended particles, are common for this purpose.[2] While fast and suitable for high-throughput screening, kinetic solubility can be influenced by the rate of precipitation and the presence of DMSO, often overestimating the true solubility.

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[8] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility and is essential for regulatory submissions.[5][9][10]

Protocol: The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the definitive procedure for determining the thermodynamic solubility of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. The self-validating nature of this protocol lies in ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in a specified solvent system at a controlled temperature.

Materials:

  • 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (crystalline powder)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[10] Causality Insight: Shorter incubation times may lead to an underestimation of solubility as the system may not have reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. Trustworthiness Check: It is advisable to test for potential adsorption of the compound to the filter material by comparing the concentration of a known standard before and after filtration.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to confirm that no phase change (e.g., to a different polymorph or a solvate) has occurred during the experiment.[10]

The following diagram outlines the workflow for this protocol:

A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Centrifuge to Separate Solid and Supernatant C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Quantify Concentration via HPLC E->F G Report Thermodynamic Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Data Presentation

All quantitative solubility data should be summarized in a clear and organized manner.

Solvent SystemTemperature (°C)Solubility (mg/mL)Analytical Method
pH 7.4 PBS25Experimental ValueHPLC-UV
Ethanol25Experimental ValueHPLC-UV
Acetonitrile25Experimental ValueHPLC-UV
Methanol25Experimental ValueHPLC-UV
Toluene25Experimental ValueHPLC-UV

Computational Approaches to Solubility Prediction

In parallel with experimental work, computational models offer a rapid and cost-effective means to predict solubility, guiding solvent selection and prioritizing synthetic efforts.[11][12]

  • Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between a compound's structural features (descriptors) and its solubility.[13]

  • Physics-Based Models: Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum mechanics to predict solubility from first principles, offering insights into the thermodynamics of solvation.[11]

  • Machine Learning: Modern approaches utilizing algorithms like deep neural networks and lightGBM are being trained on large datasets of experimental solubility data to generate highly accurate predictions for new molecules.[11][14]

While these in silico tools are powerful, their predictions should always be viewed as complementary to, and not a replacement for, rigorous experimental validation, especially for lead candidates.[13]

Conclusion

Determining the solubility of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a multi-faceted process that integrates an understanding of its fundamental physicochemical properties with rigorous experimental execution and computational modeling. The shake-flask method remains the definitive standard for obtaining thermodynamic solubility data, which is indispensable for informed decision-making throughout the drug development pipeline. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive solubility profile, mitigating risks and paving the way for successful formulation and clinical application.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC.
  • Shake Flask Method Summary. BioAssay Systems.
  • Shake-Flask Solubility Assay. Enamine.
  • Pyrazole - Solubility of Things. Solubility of Things.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Predicting drug solubility in different solvents using molecular simulation and machine learning. FindAPhD.com.
  • Solubility determination of compounds of pharmaceutical interest. University of Barcelona.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

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Foundational

An In-Depth Technical Guide on the Biological Activity of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrazole nucleus standing out as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrazole nucleus standing out as a "privileged scaffold."[1][2][3] This five-membered aromatic ring containing two adjacent nitrogen atoms is a versatile building block, lending itself to a wide array of chemical modifications that can result in a broad spectrum of pharmacological activities.[4][5][6] Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, feature the pyrazole core, underscoring its therapeutic relevance.[3][7] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with various biological targets.[7] This guide focuses on the specific derivative, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine , a compound with significant, albeit largely unexplored, therapeutic potential. Due to the limited direct research on this specific molecule, this document will synthesize data from closely related analogs and the broader class of pyrazole derivatives to provide a predictive overview of its biological activity and a roadmap for future investigation.

Synthetic Strategy: A Plausible Route to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry.[8] A common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine.[8] For the target compound, a plausible synthetic route would start from 3-chlorophenylhydrazine and 2-methyl-3-oxobutanenitrile. This reaction is typically carried out in a suitable solvent such as ethanol, often with catalytic amounts of acid.

Synthesis_of_1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine reagent1 3-Chlorophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 2-Methyl-3-oxobutanenitrile reagent2->intermediate product 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine intermediate->product Cyclization (e.g., EtOH, H+ cat.)

Figure 1: A proposed synthetic pathway for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

This synthetic approach offers the advantage of readily available starting materials and generally proceeds with good yields. The Vilsmeier-Haack reaction is another powerful tool for the synthesis of substituted pyrazoles, particularly for introducing formyl groups which can be further modified.[9]

Predicted Biological Activity Profile: Extrapolating from Known Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring.[4] By examining structurally similar compounds, we can construct a probable activity profile for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Anticancer Potential: A Primary Focus for Investigation

A significant body of research points to the anticancer properties of pyrazole derivatives.[3][10] The presence of a chlorophenyl group, in particular, has been associated with potent cytotoxic effects in various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Putative Mechanism of ActionReference(s)
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochlorideVariousNot specified, but noted for anticancer potentialInhibition of cyclin-dependent kinases (CDKs) and Aurora kinases[11]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02 µMNot specified[10]
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-33.9–35.5 µM (for most active compounds)Targeting Bcl-2, induction of apoptosis[12]
Polysubstituted pyrazolesVarious (NCI-60 panel)GI50 < 100 µMNot specified[13]

Based on these findings, it is highly probable that 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine will exhibit anticancer activity. The 3-chloro substitution on the phenyl ring may influence π-π stacking interactions with biological targets, and the 5-amino group is a common feature in bioactive pyrazoles.[8][11]

A plausible mechanism of action for the anticancer effects of this compound could involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as CDKs or Aurora kinases.[11] Another potential pathway is the induction of apoptosis through modulation of the Bcl-2 family of proteins.[12]

Apoptosis_Signaling_Pathway compound 1-(3-Chlorophenyl)-4-methyl- 1H-pyrazol-5-amine bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2: A hypothesized signaling pathway for the induction of apoptosis by 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine via Bcl-2 inhibition.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is historically associated with anti-inflammatory and analgesic activities, with phenylbutazone being an early example.[7] More recently, celecoxib, a selective COX-2 inhibitor, has become a widely used anti-inflammatory drug.[3] It is therefore reasonable to hypothesize that 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Other Potential Biological Activities

The versatility of the pyrazole core extends to other therapeutic areas. Various derivatives have demonstrated:

  • Antimicrobial activity [3][6]

  • Antioxidant properties [3][14]

  • Antidepressant effects [4]

  • Antiviral activity [3]

Screening for these activities could reveal additional therapeutic applications for the target compound.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for researchers.

Protocol 1: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

  • Cell Viability Assay (MTT or a similar assay): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 48-72 hours. c. Add MTT reagent to each well and incubate to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Experimental_Workflow_Anticancer start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Test Compound (Varying Concentrations) seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data and Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Figure 3: A streamlined workflow for in vitro anticancer screening.

Protocol 2: Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against specific protein kinases implicated in cancer (e.g., CDK2/Cyclin E).

Methodology:

  • Reagents: Obtain recombinant human kinase, appropriate substrate, and ATP.

  • Assay Procedure (e.g., using a luminescence-based assay kit): a. In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for the recommended time. d. Add a detection reagent that measures the amount of ATP remaining after the reaction. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Conclusion and Future Perspectives

While direct experimental data on 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is currently scarce, a comprehensive analysis of the vast literature on pyrazole derivatives provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound is a promising candidate for anticancer drug discovery, with potential applications in anti-inflammatory and other therapeutic areas.

Future research should focus on the systematic evaluation of its biological properties, starting with the in vitro assays outlined in this guide. Should promising activity be identified, further investigations into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy studies will be warranted. The exploration of this and similar pyrazole derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (2021, November 21).
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed. (2016, May 12).
  • Medicinal Chemistry Scaffolds - News → Sustainability Directory.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction - ResearchGate.
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride - Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
  • 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine - Chem-Impex.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14).
  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem.
  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University.
  • 1-(3-chlorophenyl)-3-(3-methylphenyl)-1h-pyrazol-5-amine - Sigma-Aldrich.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (2022, March 7).
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole der - RSC Publishing. (2025, June 6).
  • 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich.
  • 1239473-16-5|4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride - BLDpharm.
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  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24).
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (2025, November 5).
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Exploratory

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of a Simple Heterocycle First identified by Ludwig Knorr in 1883, pyrazole is a five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

First identified by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] For over a century, this seemingly simple scaffold has captivated medicinal chemists, proving to be a remarkably versatile and "privileged" structure in drug discovery.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[6][7] The metabolic stability of the pyrazole ring is another key factor in its prevalence in modern pharmaceuticals.[5] This guide provides a comprehensive overview of the pyrazole core, from its fundamental synthesis and biological activities to its role in the design of next-generation therapeutics, supported by detailed protocols and mechanistic insights.

I. The Pyrazole Core: Physicochemical Properties and Biological Significance

The pyrazole ring's structure, a five-membered aromatic ring with the molecular formula C₃H₄N₂, confers upon it a unique set of properties that are highly advantageous for drug design.[1][2] The two adjacent nitrogen atoms create a dipole moment and allow for hydrogen bonding interactions, which are crucial for binding to protein targets.[6] Furthermore, the aromatic nature of the ring provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[6]

The biological significance of pyrazole derivatives is vast and well-documented. These compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, phenylbutazone, and metamizole are well-established therapeutics.[2][8]

  • Anticancer: A significant number of pyrazole derivatives have been developed as potent anticancer agents, targeting various kinases and other signaling pathways involved in tumor progression.[1][8][9]

  • Antimicrobial: The pyrazole scaffold is a key component in numerous antibacterial and antifungal agents.[1][10]

  • Antiviral: Pyrazole derivatives have shown promise as antiviral agents, including against HIV.[11]

  • Neuroprotective and Anticonvulsant: The pyrazole nucleus has been incorporated into compounds with activity against central nervous system disorders.[10][12]

This wide range of biological activities underscores the pyrazole ring's ability to serve as a versatile pharmacophore.[1]

II. Synthetic Strategies for Pyrazole Derivatives: A Methodological Overview

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthesis: Knorr Pyrazole Synthesis

The most traditional and widely used method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used as they are polar protic solvents that can facilitate the condensation reaction and dissolve the reactants. Acetic acid can also act as a catalyst.

  • Stoichiometry: A slight excess of the hydrazine can be used to ensure complete consumption of the more valuable 1,3-dicarbonyl compound.

  • Heating: The reaction often requires heat to overcome the activation energy of the condensation and cyclization steps.

B. Modern Synthetic Approaches

In recent years, more advanced and efficient methods for pyrazole synthesis have been developed, including:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[10][13]

  • Multi-component Reactions: These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, increasing efficiency and atom economy.[10]

  • Green Chemistry Approaches: The use of solvent-free conditions or greener solvents is becoming more prevalent to reduce the environmental impact of pyrazole synthesis.[3][10]

Synthesis Workflow Diagram

Pyrazole Synthesis Workflow General Pyrazole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Hydrazine Hydrazine Derivative Condensation Condensation & Cyclization Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Purification Purification (Recrystallization / Chromatography) Condensation->Purification Pyrazole Substituted Pyrazole Purification->Pyrazole

Caption: A generalized workflow for the synthesis of substituted pyrazoles.

III. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.[10][14] For pyrazole-based compounds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Pyrazole Derivatives:

  • Substitution at N1: The nature of the substituent on the N1 position of the pyrazole ring can significantly impact activity. For example, in some kinase inhibitors, a bulky group at N1 can enhance selectivity.[14]

  • Substituents at C3 and C5: The groups at the C3 and C5 positions often play a crucial role in target binding. Aromatic or heteroaromatic rings at these positions are common and can engage in pi-stacking or other non-covalent interactions with the target protein.[14]

  • Substitution at C4: The C4 position is often a point for introducing substituents that can modulate solubility and other physicochemical properties.

Case Study: SAR of Pyrazole-Based Kinase Inhibitors

Many successful kinase inhibitors, such as ruxolitinib and ibrutinib, feature a pyrazole core.[11] SAR studies on these compounds have revealed that:

  • The pyrazole ring often acts as a scaffold to correctly orient the key pharmacophoric elements for binding to the ATP-binding pocket of the kinase.

  • Specific substitutions on the pyrazole ring can lead to interactions with unique sub-pockets within the kinase domain, thereby conferring selectivity for a particular kinase.

SAR Logic Diagram

SAR Logic Structure-Activity Relationship Logic Start Initial Pyrazole Hit Compound Modification Systematic Structural Modification Start->Modification Assay In Vitro Biological Assay Modification->Assay Analysis Analyze Potency, Selectivity, and Physicochemical Properties Assay->Analysis SAR Establish SAR Analysis->SAR SAR->Modification Iterative Design Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Subtitle: Protocol Development for p38 MAPK Inhibition and Scaffold Profiling Introduction & Biological Context 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a biologically significant heterocyclic scaffold, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocol Development for p38 MAPK Inhibition and Scaffold Profiling

Introduction & Biological Context

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a biologically significant heterocyclic scaffold, primarily recognized as a pharmacophore in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.[1]

This specific structure represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The 5-amino-pyrazole core functions as an ATP-mimetic, capable of forming key hydrogen bonds with the hinge region of kinase enzymes.[1] The 3-chlorophenyl group typically occupies the hydrophobic pocket I, while the 4-methyl group provides steric bulk that can influence selectivity against other kinases (e.g., JNK, ERK).[1]

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to elaborate high-affinity Type II kinase inhibitors (e.g., analogs of Doramapimod/BIRB-796).[1]

  • Kinase Selectivity Profiling: Investigating the "gatekeeper" residue tolerance of the 4-methyl substituent.[1]

  • Agrochemical Research: Evaluation for GABA-gated chloride channel antagonism (insecticidal activity).[1]

Compound Handling & Preparation[1][5][6][7]

Chemical Properties:

  • Molecular Weight: ~207.66 g/mol [1][5][6][7]

  • Solubility: Low in water; soluble in DMSO, Methanol.

  • Stability: Stable in solid form at -20°C. DMSO stocks susceptible to freeze-thaw degradation.[1]

Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 2.08 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (50 µL each) to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Quality Control: Verify integrity via LC-MS prior to assay use. A single peak at MW 207.66 (M+H) is required.[1]

Assay Development Phase 1: Biochemical Kinase Assay (ADP-Glo™)[1]

Objective: Determine the IC50 of the compound against recombinant p38α MAPK. Methodology: The ADP-Glo™ Kinase Assay (Promega) is selected for its high sensitivity to low-affinity fragments and resistance to compound fluorescence interference.[1]

Experimental Workflow Diagram

AssayWorkflow Prep Compound Prep (Serial Dilution in DMSO) Rxn Kinase Reaction (60 min @ RT) Prep->Rxn Enzyme Enzyme Mix (p38α + Substrate) Enzyme->Rxn Depletion ADP-Glo Reagent (Deplete ATP) Rxn->Depletion Stop Rxn Detect Detection Reagent (ATP -> Luciferase) Depletion->Detect 40 min Read Luminescence Readout Detect->Read 30 min

Caption: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Detailed Protocol

Materials:

  • Kinase: Recombinant human p38α (MAPK14), active (10 ng/well).

  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP: Ultra-pure ATP (Km apparent: ~20-50 µM for p38α; use 25 µM).[1]

  • Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 12-point dose-response curve in DMSO starting at 100 µM (final assay concentration), with 3-fold serial dilutions.

  • Plate Setup: Transfer 250 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4514). Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).[1]

  • Enzyme Addition: Add 2.5 µL of 2X Kinase/Substrate Mix. Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution.[1]

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

  • ADP Generation: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1] Incubate 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 minutes.

  • Measurement: Read Luminescence on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.[1]

Assay Development Phase 2: Cellular Target Engagement

Objective: Validate cell permeability and functional inhibition of the MAPK pathway. Methodology: Measure the inhibition of LPS-induced TNFα production in THP-1 monocytes.[1]

Signaling Pathway Context[1][4][11]

MAPKPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Compound 1-(3-Cl)-4-Me-Pyrazol-5-amine Compound->p38 Inhibits HSP27 HSP27 (Phosphorylation) MK2->HSP27 TNF TNFα Cytokine Release MK2->TNF mRNA Stability

Caption: The p38 MAPK signaling cascade showing the specific intervention point of the compound.

Detailed Protocol (THP-1 TNFα Release Assay)
  • Cell Culture: Culture THP-1 cells in RPMI-1640 + 10% FBS. Differentiate with PMA (100 nM) for 24h if adherent macrophages are desired, or use in suspension.

  • Seeding: Plate 50,000 cells/well in 96-well plates.

  • Pre-treatment: Add the test compound (diluted in media, final DMSO < 0.5%) at varying concentrations (e.g., 0.1 µM to 50 µM). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 (final conc. 1 µg/mL).

  • Incubation: Incubate for 4 hours at 37°C, 5% CO2.

  • Harvest: Centrifuge plate (1000 rpm, 5 min) and collect the supernatant.

  • Quantification: Measure TNFα levels using a commercial HTRF® or ELISA kit.[1]

  • Validation: Reference compound SB203580 (10 µM) should be used as a positive control for inhibition.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Low aqueous solubility of the scaffold.[1]Limit final DMSO to 1-2%.[1] Do not exceed 100 µM compound concentration.[1]
High Background (Biochemical) Incomplete ATP depletion.[1]Ensure ADP-Glo reagent is fresh and incubation times are strictly followed (40 min).
No Cellular Activity Poor cell permeability.[1]This scaffold is a fragment. It may require chemical elaboration (e.g., N-alkylation) to improve lipophilicity/permeability.[1]
Flat Dose Response IC50 > Max Concentration.[1]The compound is a weak inhibitor (micromolar).[1] Report as "IC50 > [Max Conc]" or test at higher concentrations if solubility permits.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1] Nature Structural Biology.[1]

  • Vertex Pharmaceuticals. (2010).[1] "5-amino-pyrazoles as potent and selective p38α inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

  • PubChem. "Compound Summary: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine."[1]

Sources

Application

Using 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in cell culture

Application Note: Characterization and Utilization of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CMPA) in Cell-Based Assays Executive Summary & Scientific Rationale 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (he...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CMPA) in Cell-Based Assays

Executive Summary & Scientific Rationale

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (herein referred to as CMPA ) is a privileged aminopyrazole scaffold. In medicinal chemistry, this motif serves as a critical pharmacophore, particularly in the design of Type II kinase inhibitors (e.g., p38 MAPK inhibitors like Doramapimod/BIRB-796) and inhibitors of Cyclin-Dependent Kinases (CDKs) .

While often utilized as a synthetic intermediate for urea-based kinase inhibitors, the unfunctionalized aminopyrazole core itself possesses intrinsic biological activity that requires characterization in early-stage discovery. It acts as a hinge-binding fragment , capable of forming hydrogen bonds with the ATP-binding pocket of kinases.

Key Biological Mechanisms:

  • Kinase Inhibition (p38 MAPK/Src): The exocyclic amino group (–NH2) and the pyrazole nitrogen (N2) function as a donor-acceptor pair for the kinase hinge region.

  • Anti-Inflammatory Modulation: Suppression of LPS-induced pro-inflammatory cytokines (TNF-

    
    , IL-6) via the NF-
    
    
    
    B or MAPK pathways.
  • Oxidative Stress Modulation: Aminopyrazoles have demonstrated antioxidant capacity by scavenging Reactive Oxygen Species (ROS).

Physicochemical Properties & Preparation

Before introducing CMPA to cell culture, proper solubilization is critical due to the lipophilicity of the chlorophenyl ring.

PropertyValueNotes
Molecular Weight 207.66 g/mol Fragment-sized (<300 Da)
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; requires DMSO
Solubility (Water) Low (< 1 mg/mL)Unsuitable for direct aqueous preparation
Solubility (DMSO) > 50 mMRecommended Vehicle
Storage (Solid) -20°C, DesiccatedHygroscopic; protect from light
Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 2.08 mg of CMPA.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds until the solution is perfectly clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Sterilization: Pass through a 0.22

    
    m PTFE syringe filter (Do not use nylon, which may bind the compound).
    
  • Aliquot & Storage: Aliquot into 20

    
    L volumes in amber tubes. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles).
    

Experimental Protocols

Experiment A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) to ensure downstream effects are specific to target modulation and not general necrosis.

Materials:

  • Cell Line: RAW 264.7 (Macrophage) or HEK293 (General).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of CMPA in complete media (0.1, 1, 10, 50, 100

    
    M).
    
    • Control: Vehicle control (DMSO) must match the highest concentration used (e.g., 1% v/v).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

  • Analysis: Calculate IC50. Note: Aminopyrazole scaffolds typically show low cytotoxicity (IC50 > 50

    
    M) unless functionalized.
    
Experiment B: Anti-Inflammatory Functional Assay (LPS Challenge)

Objective: Assess the efficacy of CMPA in inhibiting the p38 MAPK pathway by measuring NO (Nitric Oxide) and TNF-


 release.

Mechanism: CMPA is hypothesized to bind the p38 ATP pocket, preventing the phosphorylation of downstream substrates (MAPKAPK2) and subsequent cytokine production.

Step-by-Step Protocol:

  • Cell Preparation: Seed RAW 264.7 cells (

    
     cells/well) in 24-well plates. Adhere for 12h.
    
  • Pre-treatment: Replace media with serum-reduced media (1% FBS) containing CMPA (1, 10, 30

    
    M) or Reference Inhibitor (e.g., SB203580, 10 
    
    
    
    M).
    • Timing: Pre-incubate for 1 hour (Critical for kinase inhibitors to occupy the pocket).

  • Induction: Add Lipopolysaccharide (LPS) (Final conc: 1

    
    g/mL).
    
  • Incubation: Incubate for 18–24 hours.

  • Supernatant Collection:

    • NO Assay: Mix 50

      
      L supernatant + 50 
      
      
      
      L Griess Reagent. Read Absorbance at 540 nm.
    • ELISA: Use remaining supernatant for TNF-

      
       quantification.
      
  • Cell Lysis (Optional): Lyse cells for Western Blot analysis.

Pathway Visualization & Mechanism

The following diagram illustrates the intervention point of CMPA within the MAPK signaling cascade.

MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 CREB CREB / ATF2 p38->CREB CMPA CMPA (Inhibitor) CMPA->p38 ATP Competition Cytokines TNF-α / IL-6 (Transcription) MK2->Cytokines CREB->Cytokines

Figure 1: Proposed Mechanism of Action. CMPA acts as an ATP-competitive inhibitor at the p38 MAPK hinge region, blocking downstream inflammatory signaling.

Data Analysis & Expected Results

When analyzing results from the protocols above, structure your data as follows:

AssayReadoutExpected Outcome (CMPA Treatment)Interpretation
MTT (Viability) Absorbance (570nm)> 90% viability at

30

M
Low cytotoxicity; suitable for functional assays.
Griess (NO) Absorbance (540nm)Dose-dependent reductionInhibition of iNOS expression via NF-

B/p38 blockade.
Western Blot Band Densityp-p38: Unchanged or Increased* p-MK2: DecreasedType II inhibitors often prevent dephosphorylation, causing p-p38 accumulation while blocking function.

Troubleshooting Note: If precipitation is observed in cell media upon adding the stock solution, reduce the final concentration to < 50


M or increase the BSA concentration in the media to act as a carrier.

References

  • Ansari, A., et al. (2017). "Biological evaluation of aminopyrazole derivatives as anti-inflammatory agents." Future Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Foundation for BIRB-796/Aminopyrazole scaffolds).

  • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. 
    
Method

Application Note: High-Throughput Screening (HTS) Strategies for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Derivatives

Executive Summary This application note details the high-throughput screening (HTS) methodology for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as CMP-5A ) and its derivatives. The 5-aminopyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) methodology for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as CMP-5A ) and its derivatives. The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for ATP-competitive kinase inhibitors (e.g., p38 MAPK, B-Raf, CDKs) and GPCR ligands.

This guide provides a self-validating workflow for screening libraries containing CMP-5A, focusing on solubility management, TR-FRET kinase assay setup, and false-positive mitigation (PAINS filtering).

Compound Profile & Mechanistic Basis[1][2][3]

Chemical Identity[3][4][5]
  • Compound Name: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

  • Molecular Formula: C₁₀H₁₀ClN₃

  • Molecular Weight: 207.66 g/mol [1][2]

  • Core Scaffold: 5-Aminopyrazole[3][4]

  • Key Features:

    • Exocyclic Amine (C5): Acts as a hydrogen bond donor, typically interacting with the "hinge region" of kinase ATP-binding pockets.

    • 3-Chlorophenyl Group (N1): Provides hydrophobic bulk to occupy the selectivity pocket (e.g., the hydrophobic back pocket in kinases).

    • 4-Methyl Group: Restricts conformational rotation, potentially enhancing binding entropy.

Target Rationale

The CMP-5A scaffold mimics the adenine ring of ATP. In HTS campaigns, this chemotype is prioritized for:

  • Serine/Threonine Kinases: Specifically p38 MAPK and Aurora kinases.

  • Tyrosine Kinases: BCR-ABL and VEGFR family members.

  • Fragment-Based Drug Discovery (FBDD): CMP-5A serves as an efficient "starting fragment" for growing low-affinity hits into lead compounds.

Pre-Screening Validation Protocol

Before initiating a full-deck HTS, the physicochemical behavior of CMP-5A must be validated to prevent compound precipitation, which causes light scattering and false negatives.

Solubility & Stability (DMSO Tolerance)

CMP-5A is hydrophobic. Standard HTS protocols use DMSO stocks.

  • Stock Preparation: Dissolve CMP-5A to 10 mM in 100% anhydrous DMSO.

  • Quality Control: Sonicate for 5 minutes to ensure complete dissolution. Inspect visually for turbidity.

  • Freeze-Thaw: Limit to <5 cycles. Store at -20°C.

Liquid Handling Calibration

The viscosity of DMSO affects acoustic dispensing (e.g., Echo® systems).

  • Calibration: Verify dispensing accuracy for 10 mM stock in the 2.5 nL – 50 nL range.

  • Intermediate Dilution: If using tip-based handlers (e.g., Biomek/Hamilton), prepare an intermediate plate at 100 µM in 10% DMSO to minimize mixing errors in the assay plate.

HTS Assay Protocol: TR-FRET Kinase Screen

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved FRET). Rationale: TR-FRET is ratiometric, minimizing interference from the potential autofluorescence of pyrazole derivatives.

Reagents & Materials
ComponentSpecificationRole
CMP-5A Library 10 mM in DMSOTest Compounds
Kinase Target Recombinant (e.g., p38α)Biological Target
Tracer Alexa Fluor™ 647-labeled ATP-competitive inhibitorFRET Acceptor
Antibody Eu-labeled anti-tag (e.g., Anti-GST-Eu)FRET Donor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Positive Control Staurosporine (10 µM)100% Inhibition Control
Negative Control 1% DMSO0% Inhibition Control
Step-by-Step Workflow

Step 1: Plate Preparation (Source)

  • Load 384-well Low Dead Volume (LDV) source plates with CMP-5A library (10 mM).

  • Centrifuge at 1000 x g for 1 minute to remove bubbles.

Step 2: Acoustic Dispensing (Assay Plate)

  • Use an acoustic liquid handler to transfer 10 nL of CMP-5A stock into a 384-well white, low-volume assay plate.

  • Final Concentration: 10 µM (assuming 10 µL final assay volume).

  • Dispense 10 nL of DMSO into columns 23 and 24 (Controls).

Step 3: Reaction Assembly

  • Kinase/Antibody Mix (5 µL): Dilute Kinase (5 nM) and Eu-Antibody (2 nM) in Assay Buffer. Dispense 5 µL/well.

  • Incubation 1: Centrifuge plate (1000 rpm, 1 min). Incubate for 15 min at Room Temperature (RT) to allow compound-kinase binding.

  • Tracer Mix (5 µL): Dilute Tracer (e.g., Tracer 199) to 4x Kd concentration. Dispense 5 µL/well.

  • Final Volume: 10 µL.

Step 4: Equilibrium & Readout

  • Incubation 2: Incubate for 60 minutes at RT in the dark (equilibrium binding).

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Analysis & Hit Validation

Ratiometric Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Percent Inhibition


Quality Control Metrics
  • Z-Factor (Z'): Must be > 0.5 for a valid HTS run.

    
    
    (Where 
    
    
    
    = positive control,
    
    
    = negative control).
  • CV (Coefficient of Variation): < 10% across replicate controls.

PAINS Filter (Crucial for Pyrazoles)

Aminopyrazoles can occasionally act as Pan-Assay Interference Compounds (PAINS) via redox cycling or chelation.

  • Validation: Re-test hits in the presence of 0.01% Triton X-100 (to rule out aggregation) or use an orthogonal assay (e.g., thermal shift assay) to confirm specific binding.

Visualization of Workflows

HTS Logic Flow

The following diagram illustrates the critical path from library preparation to hit validation, emphasizing the decision gates for CMP-5A derivatives.

HTS_Workflow Library CMP-5A Library (10 mM DMSO) Dispense Acoustic Dispensing (10 nL -> 384-well) Library->Dispense Source Reaction TR-FRET Reaction (Kinase + Tracer + Eu-Ab) Dispense->Reaction Assay Assembly Readout Plate Reader (Ex 337nm / Em 665/620nm) Reaction->Readout 60 min Incubation Analysis Data Analysis (Z-Factor & % Inhibition) Readout->Analysis Raw Data Validation Hit Validation (IC50 & Orthogonal) Analysis->Validation Hit Selection (>50% Inh) Validation->Library SAR Expansion

Figure 1: High-Throughput Screening workflow for CMP-5A derivatives using TR-FRET.

Mechanistic Interaction (Kinase Binding)

This diagram details the hypothetical binding mode of the CMP-5A scaffold within the kinase ATP pocket, guiding SAR (Structure-Activity Relationship) decisions.

Binding_Mode Scaffold CMP-5A Scaffold Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge C5-NH2 H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper 4-Methyl (Steric Clash Check) BackPocket Hydrophobic Back Pocket (Selectivity) Scaffold->BackPocket 3-Cl-Phenyl (Hydrophobic)

Figure 2: Pharmacophore mapping of CMP-5A in the kinase ATP-binding site.

Safety & Handling

  • Toxicity: CMP-5A derivatives may be skin/eye irritants.[1] Wear PPE (gloves, goggles).

  • Waste: Dispose of DMSO/compound waste as hazardous chemical waste.

  • Storage: Hygroscopic. Store in desiccators.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine." PubChem. Accessed February 18, 2026. [Link]

  • Fadda, A. A., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[5][6][7] [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary This application note details the analytical protocols for the quantification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as CMPA ). CMPA is a critical Key Starting Material...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for the quantification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as CMPA ). CMPA is a critical Key Starting Material (KSM) and intermediate in the synthesis of p38 MAP kinase inhibitors, including Doramapimod (BIRB 796) .

Because CMPA contains a primary amine and a pyrazole core, it is susceptible to oxidation and regioisomerism. This guide provides two validated methods:

  • Method A (HPLC-UV): For purity assay and reaction monitoring (Limit of Quantitation: 0.05%).

  • Method B (LC-MS/MS): For trace analysis and genotoxic impurity clearing (Limit of Quantitation: 1.0 ng/mL).

Physicochemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Pyrazole ring with a free amine at C5, methyl at C4, and 3-chlorophenyl at N1.[1]Regioisomerism: The formation of the 3-amino isomer is a common synthetic impurity that must be chromatographically resolved.
Basicity Weakly basic (Pyridine-like N and exocyclic amine).Peak Tailing: Requires acidic mobile phases or end-capped columns to prevent silanol interactions.
Solubility Soluble in MeOH, DMSO, ACN. Poor in water.Diluent: Samples should be prepared in 50:50 ACN:Water or MeOH to prevent precipitation in the injector.
UV Abs

.
Detection: UV detection is robust; however, the chlorophenyl ring provides distinct isotopic patterns in MS.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate methodology based on the sample stage (Raw Material vs. Final API Trace Analysis).

AnalyticalWorkflow Sample Sample Origin RawMat Raw Material / KSM (High Conc.) Sample->RawMat Reaction Reaction Mixture (In-Process Control) Sample->Reaction FinalAPI Final Drug Substance (Trace Impurity) Sample->FinalAPI MethodA METHOD A: HPLC-UV (Purity & Assay) RawMat->MethodA Assay > 98% Reaction->MethodA Conversion % Decision Is CMPA the Analyte or the Impurity? FinalAPI->Decision MethodB METHOD B: LC-MS/MS (Trace Quantification) Decision->MethodA Analyte Decision->MethodB Impurity (< 0.1%)

Figure 1: Analytical decision matrix for CMPA quantification.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine Quality Control (QC), Assay, and Purity analysis.

Chromatographic Conditions[3][4][5][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides sufficient retention for the lipophilic chlorophenyl group. The "Plus" or "XBridge" technology is essential to reduce silanol activity against the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity elution)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 25.0 mg of CMPA Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL Methanol. Sonicate for 5 mins. Dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Transfer 1.0 mL of Stock Solution into a 20 mL volumetric flask. Dilute to volume with Diluent (50:50 Water:Methanol).

    • Note: Using 100% organic diluent can cause "solvent effect" peak distortion for early eluting impurities.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for amine analysis).

  • Resolution (Rs): > 2.0 between CMPA and its regioisomer (if present).

  • Precision (RSD): NMT 1.0% for 6 replicate injections.

Method B: LC-MS/MS (Trace Analysis)

Scope: Quantification of CMPA as a genotoxic/reactive impurity in final drug substances (e.g., Doramapimod).

Instrument Parameters[3][4][5]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

    • Mechanism:[4][5] Protonation of the exocyclic amine (

      
      ).
      
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
208.1 (

)
172.1 25Quantifier (Loss of HCl)
208.1 (

)
77.0 40Qualifier (Phenyl ring)
212.1 (

-IS)
176.1 25Internal Standard

Note: The Chlorine isotope pattern (


 / 

) provides a unique 3:1 ratio confirmation for specificity.

Synthesis & Impurity Origin Logic

Understanding the synthesis is vital for specificity testing. CMPA is typically synthesized via the condensation of 3-chlorophenylhydrazine with 2-methyl-3-oxobutyronitrile .

SynthesisPathway Hydrazine 3-Chlorophenylhydrazine (Genotoxic Impurity) Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Nitrile Nitrile 2-Methyl-3-oxobutyronitrile CMPA CMPA (Analyte) (5-Amino isomer) Intermediate->CMPA Cyclization (Major) Regio Regioisomer (3-Amino isomer) Intermediate->Regio Cyclization (Minor)

Figure 2: Synthetic origin of CMPA and critical impurities.

Critical Control Point: The separation of the Regioisomer (3-amino-4-methyl-1-(3-chlorophenyl)pyrazole) is the most difficult chromatographic challenge. The gradient in Method A (Section 4.2) is optimized to resolve this pair based on slight differences in pKa and hydrophobicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction of amine with residual silanols.Ensure column is "End-capped". Increase ionic strength of buffer (e.g., add 5mM Ammonium Formate).
Split Peaks Sample solvent too strong (100% MeOH).Match sample diluent to initial mobile phase conditions (e.g., 95% Water).
Carryover Adsorption of chlorophenyl ring to injector.Use a needle wash of 50:50:0.1 ACN:MeOH:Formic Acid.
Retention Shift pH fluctuation in mobile phase.Use buffered mobile phase (Ammonium Formate) rather than just Formic Acid if retention drifts.

References

  • Vertex Pharmaceuticals. (2009). Practical synthesis of a p38 MAP kinase inhibitor. PubMed. Link

  • Dhar, T. G., et al. (2007).[6] Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[1][7] Compound Summary: 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.[7] National Library of Medicine. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Method

Application Notes and Protocols for Antimicrobial Studies of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The unique five-membered heterocyclic structure of pyrazoles allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles.[1] This document provides a detailed guide for researchers exploring the antimicrobial potential of a specific pyrazole derivative, 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

The inclusion of a chlorophenyl group is a strategic design element, as halogen substituents have been shown to enhance the antimicrobial efficacy of various heterocyclic compounds.[3] This application note will delineate the essential protocols for a comprehensive in vitro evaluation of this compound, encompassing the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria, as well as an assessment of its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.

PART 1: Antimicrobial Susceptibility Testing

A crucial first step in evaluating a novel antimicrobial agent is to determine its potency against a range of microorganisms. The following protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust framework for this assessment.[5]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Experimental Protocol:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh 10 mg of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

    • Ensure complete dissolution. This stock solution will be used for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution and Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the test compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical MIC Data:

Microbial StrainGram StainMIC (µg/mL) of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
Staphylococcus aureus ATCC 25923Gram-positive16
Bacillus subtilis ATCC 6633Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative128
Candida albicans ATCC 10231Fungus32
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the initial inoculum is killed.

Experimental Protocol:

  • From each well of the MIC plate that shows no visible turbidity, aspirate 10 µL.

  • Spot-inoculate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Observe the plates for colony growth. The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction).

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from clear MIC wells onto Agar Plates F->G H Incubate at 37°C for 18-24h G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for MIC and MBC Determination.

PART 2: Cytotoxicity Assessment

To be a viable therapeutic candidate, an antimicrobial compound must exhibit selective toxicity towards microbes with minimal harm to host cells.[8][9] The following protocol describes the use of the MTT assay to assess the cytotoxicity of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine against a mammalian cell line.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine in the cell culture medium.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Include wells with untreated cells (vehicle control, e.g., medium with DMSO at the highest concentration used for the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate the plate for another 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data:

Cell LineIC₅₀ (µg/mL) of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
HEK293 (Human Embryonic Kidney)> 256
HepG2 (Human Hepatocellular Carcinoma)> 256

Workflow for Cytotoxicity Assessment:

G A Seed Mammalian Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability and IC50 H->I G cluster_compound Compound cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes A 1-(3-chlorophenyl)-4-methyl- 1H-pyrazol-5-amine B DNA Gyrase A->B Inhibits C Cell Wall Synthesis A->C Disrupts D Dihydrofolate Reductase (DHFR) A->D Inhibits E Inhibition of DNA Replication B->E F Loss of Cell Integrity C->F G Inhibition of Nucleotide Synthesis D->G H Bacterial Cell Death E->H F->H G->H

Caption: Potential Mechanisms of Action for Pyrazole-Based Antimicrobials.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial antimicrobial evaluation of 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine. The hypothetical data presented suggests that this compound may possess promising activity against a range of microbial pathogens with a favorable selectivity index. Further investigations should focus on expanding the panel of tested microorganisms, including resistant strains, and elucidating the precise mechanism of action. In vivo efficacy and safety studies will be the subsequent critical steps in the preclinical development of this compound as a potential antimicrobial agent.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Springer. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. UANL. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. [Link]

  • Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Cell-Based Anti-Infective Assays. Microbiologics. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

Sources

Application

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine for cancer cell line studies

Application Note: Functional Evaluation of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in Cancer Cell Line Studies Abstract & Introduction 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a specialized aminopyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Evaluation of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in Cancer Cell Line Studies

Abstract & Introduction

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a specialized aminopyrazole scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry. Structurally, it features a pyrazole core substituted with a chlorophenyl group at the N1 position and a methyl group at the C4 position. This specific arrangement classifies it as a "privileged structure"—a molecular framework capable of binding to diverse biological targets, most notably protein kinases (e.g., p38 MAPK, Src, B-Raf) and tubulin.

In cancer research, this compound serves two primary roles:

  • Lead Fragment: As a starting point for synthesizing high-affinity kinase inhibitors.

  • Cytotoxic Probe: To evaluate the intrinsic antiproliferative activity of the pyrazole-5-amine pharmacophore against specific cancer cell lines (e.g., HeLa, MCF-7, HT-29).

This application note provides a rigorous, standardized protocol for solubilizing, handling, and evaluating the biological activity of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in in vitro cancer models.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS Number 1448855-27-3
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Storage Powder: -20°C (2 years); DMSO Stock: -80°C (6 months)
Stability Stable in DMSO; susceptible to oxidation in aqueous solution over >48h.

Handling Precaution: Aminopyrazoles can be skin irritants. Use standard PPE (gloves, lab coat, safety goggles) and handle in a fume hood.

Experimental Workflows

Stock Solution Preparation
  • Objective: Create a stable 50 mM stock solution for cell culture dosing.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile-filtered.

Protocol:

  • Weigh 10.4 mg of compound powder into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO.

  • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Store at -80°C.

In Vitro Cytotoxicity Assay (MTT/CCK-8)
  • Objective: Determine the IC₅₀ (Half-Maximal Inhibitory Concentration) in adherent cancer cell lines (e.g., HeLa, A549).

  • Mechanism: Measures mitochondrial reductase activity as a proxy for cell viability.

Step-by-Step Protocol:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in a 96-well plate in 100 µL of complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial):

    • Thaw the 50 mM DMSO stock.

    • Prepare a 200 µM working solution in complete media (0.4% DMSO final).

    • Perform 1:2 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM .

    • Control: Include a "Vehicle Control" (0.4% DMSO in media) and a "Positive Control" (e.g., Doxorubicin 1 µM).

  • Treatment:

    • Aspirate old media from the 96-well plate.

    • Add 100 µL of the diluted compound solutions to the respective wells (Triplicate).

    • Incubate for 72 hours .

  • Readout (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media.

    • Solubilize crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Mechanistic Profiling: Apoptosis Induction (Annexin V/PI)
  • Objective: Confirm if cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

  • Rationale: Pyrazole derivatives often induce apoptosis via the intrinsic mitochondrial pathway (Caspase-9/-3 activation).

Protocol:

  • Seed cells in 6-well plates (2 x 10⁵ cells/well).

  • Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest cells (including floating cells) by trypsinization.

  • Wash with cold PBS.

  • Resuspend in 1X Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 mins in the dark.

  • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

Data Analysis & Interpretation

Calculating IC₅₀: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

  • Equation:

    
    
    
  • Interpretation:

    • IC₅₀ < 10 µM: Potent hit (likely specific target engagement).[1]

    • IC₅₀ 10–50 µM: Moderate activity (typical for a scaffold fragment).

    • IC₅₀ > 50 µM: Weak/Non-specific toxicity.

Troubleshooting Guide:

ObservationPotential CauseSolution
Precipitation in wells Compound insolubility at >50 µM.Check under microscope. Limit max concentration to 50 µM or increase serum to 10%.
High variability Pipetting error or evaporation.Use multi-channel pipettes; fill edge wells with PBS (evaporation barrier).
No cytotoxicity Compound degradation.Ensure stock is stored at -80°C. Prepare fresh dilutions immediately before use.

Visualizations

Figure 1: Experimental Workflow for Scaffold Evaluation

G Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (0.4% DMSO Max) Stock->Dilution Treatment Treatment (72 Hours) Dilution->Treatment Add Compound Seeding Cell Seeding (3k-5k cells/well) Seeding->Treatment Readout MTT/CCK-8 (Absorbance) Treatment->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Step-by-step workflow for evaluating the cytotoxicity of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Figure 2: Proposed Mechanism of Action (Pyrazoles)

Pathway Compound 1-(3-Cl)-4-Me-Pyrazole Target Kinase Target (e.g., p38, Src) Compound->Target Inhibition ROS ROS Generation Compound->ROS Off-target? Mito Mitochondrial Dysfunction Target->Mito Signaling ROS->Mito Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways engaged by aminopyrazole scaffolds leading to cancer cell apoptosis.

References

  • Synthesis and Biological Evaluation of Pyrazole Deriv

    • Source: BenchChem / Vertex AI Search Results.
    • Context: Discusses the role of aminopyrazoles as privileged structures in medicinal chemistry and their anticancer potential.[1]

    • Link:

  • Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. [2]

    • Source: Journal of Physiology and Pharmacology (2013).
    • Context: Demonstrates the mechanism of pyrazole-induced apoptosis via the mitochondrial p
    • Link:

  • Design, synthesis and biological evalu

    • Source: PubMed Central (PMC).
    • Context: Provides protocols for synthesis and MTT assays for pyrazole deriv
    • Link:

  • 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Product Page.

    • Source: CymitQuimica.[3]

    • Context: Verification of CAS 1448855-27-3 and commercial availability.
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 40401-41-0).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 40401-41-0). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles for pyrazole and aromatic amine purification, providing both theoretical explanations and actionable protocols.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common issues encountered during the purification of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. Each problem is followed by an analysis of potential causes and a set of recommended solutions.

Issue 1: My crude product is a persistent oil or fails to crystallize.
  • Question: I've completed the synthesis and after the initial workup, my product is a dark, viscous oil. Attempts to induce crystallization by cooling or scratching have failed. What's happening?

  • Answer & Solutions: This is a common issue, often caused by the presence of residual solvents or impurities that act as "crystallization inhibitors." The basic amine functionality of the pyrazole can also form salts with acidic byproducts, leading to ionic liquids or low-melting-point eutectics.

    • Causality: Crystalline solids form through the highly ordered arrangement of molecules in a lattice. Impurities disrupt this process. For aminopyrazoles, regioisomeric impurities from the synthesis are a frequent cause of purification difficulties.[1]

    • Recommended Actions:

      • Trituration: Before attempting a full recrystallization, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). This can wash away impurities and often induces crystallization.

      • Aqueous Wash: Perform an aqueous wash (e.g., with a saturated sodium bicarbonate solution) on a solution of the crude product in an organic solvent like ethyl acetate. This will remove any acidic impurities that may be preventing crystallization.

      • Solvent Removal: Ensure all high-boiling solvents used in the reaction (like DMF or DMSO) are thoroughly removed under high vacuum, as even trace amounts can prevent solidification.

Issue 2: Column chromatography results in significant product loss and/or severe peak tailing.
  • Question: I'm trying to purify my compound using standard silica gel chromatography, but I'm getting very low recovery. The spots on my TLC plate are streaking badly. Why is this happening and how can I fix it?

  • Answer & Solutions: This is a classic problem when purifying basic compounds like amines on standard, acidic silica gel. The primary amine group (-NH2) on your pyrazole interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions. This leads to irreversible adsorption (low recovery) and slow elution kinetics (tailing).[2]

    • Causality: The lone pair of electrons on the amine nitrogen acts as a Lewis base, binding tightly to the acidic protons of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase.

    • Workflow for Improved Chromatography:

      Caption: Troubleshooting workflow for amine purification on silica gel.

    • Detailed Protocol: Column Chromatography with a Competing Base

      • Prepare Slurry: Prepare your silica gel slurry as usual. Just before packing the column, add triethylamine (Et3N) to the slurry to a final concentration of 1% v/v.[3]

      • Prepare Mobile Phase: Add 0.5-1% Et3N to your chosen mobile phase (e.g., a hexane/ethyl acetate gradient).

      • Equilibrate: Equilibrate the packed column with the amine-modified mobile phase for at least 3 column volumes before loading your sample.

      • Run Column: Load the sample and run the chromatography as planned. The Et3N will outcompete your product for binding sites on the silica, allowing for clean elution.[2]

Issue 3: Recrystallization gives poor recovery or does not improve purity.
  • Question: I managed to crystallize my product, but the yield was very low, or the purity (by HPLC/TLC) did not significantly improve. What should I try next?

  • Answer & Solutions: This indicates a suboptimal choice of solvent system or the presence of an impurity with very similar solubility to your product.

    • Causality: An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. If solubility is too high at low temperatures, recovery will be poor. If an impurity has similar solubility, it will co-crystallize with your product.[4]

    • Recommended Actions:

      • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see table below). A good starting point for aminopyrazoles includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[3][5]

      • Use a Binary Solvent System: This is a powerful technique for compounds with tricky solubility.[4]

        • Dissolve your crude compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., hot ethanol).

        • Slowly add a hot "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution just becomes cloudy (the saturation point).

        • Add a drop or two of the "good" solvent to redissolve the precipitate.

        • Allow the solution to cool slowly. This controlled decrease in solubility often yields very pure crystals.

      • Consider an Acid-Salt Recrystallization: This is an excellent alternative that purifies based on the compound's basicity.

        • Dissolve the crude amine in a suitable solvent (e.g., isopropanol or acetone).

        • Add at least one equivalent of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid) to form the corresponding salt.[6][7]

        • The salt often has very different solubility properties and will crystallize out in high purity.

        • Collect the salt by filtration, then neutralize it (e.g., dissolve in water, add base like NaHCO₃, and extract with an organic solvent) to recover the pure free amine.

Solvent Class Examples Potential Use for Aminopyrazole Notes
Alcohols Ethanol, Isopropanol, MethanolOften a good primary ("good") solvent for recrystallization.[5][8]Good balance of polarity to dissolve the pyrazole ring and amine.
Esters Ethyl AcetateGood primary or co-solvent.Less polar than alcohols; good for pairing with hexane.
Ketones AcetoneCan be a "good" solvent.[4]Volatility can be useful for final product drying.
Hydrocarbons Hexane, Heptane, TolueneTypically used as the "poor" or anti-solvent.[9]Effectively precipitates polar compounds from solution.
Ethers Diethyl Ether, MTBEUseful for trituration or as an anti-solvent.Low boiling points; easy to remove.
Water H₂OCan be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.[3]The amine group may impart some water solubility.

Table 1: Recommended Solvents for Recrystallization Screening.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities I need to remove?

    • A1: Impurities typically stem from the synthetic route. For pyrazoles formed from the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, the most common impurities are:

      • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, condensation can occur at two different sites, leading to a regioisomeric pyrazole that can be very difficult to separate.[1]

      • Unreacted Starting Materials: Residual hydrazine or dicarbonyl precursors.

      • Side-Products: Products from self-condensation of the starting materials or degradation under the reaction conditions (e.g., hydrolysis).

  • Q2: How can I reliably assess the purity of my final product?

    • A2: A combination of methods is always best for ensuring purity.

      • Thin Layer Chromatography (TLC): An excellent first-pass technique. A single spot in multiple solvent systems is a good indicator of purity. Use a visualization method like UV light (254 nm) and a chemical stain (e.g., potassium permanganate) as some impurities may not be UV-active.

      • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase method (e.g., C18 column) with a UV detector is typical. A single, sharp peak indicates high purity. This method can also be used to develop a stability-indicating assay.[10][11]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can reveal the presence of impurities if their signals are visible above the noise.[12]

      • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches a literature value is a strong indicator of a pure crystalline solid.[13]

  • Q3: My synthesis involves a nitro-pyrazole reduction. What specific purification challenges might I face?

    • A3: If you are preparing the target amine via the reduction of a nitro-pyrazole precursor, you may face unique challenges:

      • Incomplete Reduction: The nitro starting material may persist. Its polarity is quite different from the amine product, so it is usually separable by column chromatography.

      • Catalyst Residues: If using catalytic hydrogenation (e.g., Pd/C), fine catalyst particles can be difficult to remove. Filtering the reaction mixture through a pad of Celite® is essential.[14]

      • Hydroxylamine Intermediates: Partial reduction can sometimes lead to hydroxylamine or other unstable intermediates, which can complicate the purification and potentially degrade over time. A thorough workup is crucial to remove these.

  • Q4: What are the best practices for long-term storage of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine?

    • A4: Aromatic amines can be susceptible to air and light-induced oxidation over time, which often manifests as a darkening in color. While specific stability data for this compound is not widely published, general best practices for aromatic amines should be followed:

      • Store in the Dark: Use amber glass vials or store vials in a dark place to prevent photodegradation.[15]

      • Inert Atmosphere: For maximum stability, store the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Keep Cool and Dry: Store at reduced temperatures (refrigerated at 2-8°C) and in a desiccator to minimize degradation from moisture and heat.[15]

General Purification Strategy Workflow

This diagram outlines a logical decision-making process for purifying the crude product.

Purification_Strategy A Crude Product (Post-Workup) B Analyze by TLC/LCMS A->B C One Major Spot, Trace Impurities B->C Clean D Multiple Spots or Isomeric Impurities B->D Complex E Attempt Recrystallization (Single or Binary Solvent) C->E I Column Chromatography (Amine-modified conditions) D->I F Assess Purity E->F G High Purity Product F->G Purity >98% H Impure Solid/Oil F->H Purity Low H->I J Consider Acid-Salt Recrystallization H->J I->F J->F

Caption: A decision-making workflow for purifying the target compound.

References

  • Pena, M. T. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Royal Society of Chemistry. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, ACS Publications. [Link]

  • Hofen, W., et al. (2013). Process for the purification of aromatic amines.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PubMed Central. [Link]

  • Jana, S., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. ResearchGate. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Reddit. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Schafer, M., et al. (2011). Method for purifying pyrazoles.
  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Mignani, S., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. IJT. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Stack Exchange. [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. AJRC. [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. American Chemical Society. [Link]

  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of.... RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Google Patents. (n.d.). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

Sources

Optimization

Technical Support Center: Solubility Guide for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Case ID: SOL-PYR-005 Compound: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Solvent System: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting[1] Executive Summary & Root Cause Analysis As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-005 Compound: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Solvent System: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting[1]

Executive Summary & Root Cause Analysis

As a Senior Application Scientist, I frequently encounter solubility "crash-out" events with aminopyrazoles. While DMSO is a "universal solvent," it is not magic. The molecule , 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine , presents a specific physicochemical challenge: it possesses a lipophilic "tail" (the 3-chlorophenyl group) and a polar "head" (the amine-pyrazole core).[1]

If you are experiencing precipitation or failure to dissolve, it is rarely a defect in the compound itself. It is almost always due to Thermodynamic Competition caused by one of three factors:

  • The Hygroscopic Trap (Moisture Contamination): DMSO is aggressively hygroscopic.[1] It absorbs atmospheric water rapidly.[1] This compound is lipophilic (

    
    ).[1] As water content in DMSO rises, the solvent power for lipophilic compounds drops exponentially, forcing the compound out of solution to lower the system's energy state.
    
  • Lattice Energy Barrier: Aminopyrazoles often have high melting points (typically >100°C) due to strong intermolecular hydrogen bonding (Amine donor

    
     Pyrazole nitrogen acceptor).[1] Breaking this crystal lattice requires significant energy (heat/sonication) initially, even if the compound is thermodynamically soluble.
    
  • Salt vs. Free Base Confusion: If you are using a hydrochloride salt form (often unlabelled on generic vials), it will have poor solubility in anhydrous DMSO compared to the free base.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue before attempting a rescue.

SolubilityTroubleshooting Start Issue: Compound Precipitated or Won't Dissolve CheckForm Step 1: Check Form (Salt vs. Free Base) Start->CheckForm CheckWater Step 2: Check DMSO Age (Hygroscopic Check) CheckForm->CheckWater Is Free Base ActionSalt Action: Add 1-2 eq. of weak base or switch to aqueous buffer CheckForm->ActionSalt Is Salt (HCl) CheckConc Step 3: Check Concentration (>50mM?) CheckWater->CheckConc DMSO is Fresh ActionFresh Action: Re-make with FRESH Anhydrous DMSO CheckWater->ActionFresh DMSO > 1 month old ActionHeat Action: Heat to 37°C + Sonicate (Pulse) CheckConc->ActionHeat No (<50mM) ActionDilute Action: Dilute to <20mM CheckConc->ActionDilute Yes (>50mM)

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes represent diagnostic steps; Green nodes represent definitive solutions; Yellow represents rescue attempts.[1]

Technical Protocols

Protocol A: The "Gold Standard" Dissolution (Prevention)

Use this for all new stock preparations to ensure stability.

  • Solvent Selection: Use Anhydrous DMSO (grade

    
     99.9%) packed under argon or nitrogen.[1] Do not use the "squirt bottle" of DMSO sitting on the open bench.
    
  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially if possible, as static can disperse the powder).

  • Wetting Strategy: Do not add all DMSO at once. Add 50% of the target volume.

    • Why? High local concentration at the solvent-crystal interface creates a "saturation layer" that slows dissolution.

  • Mechanical Energy: Vortex vigorously for 30 seconds.

  • Thermal Assist: If undissolved, place in a water bath at 37°C for 5-10 minutes .

    • Note: Do not exceed 50°C. Amines can oxidize, and pyrazoles can degrade over time at high heat.

  • Final Volume: Add the remaining DMSO to reach target concentration.

  • Clarification: If the solution is cloudy, Sonicate (see Protocol B).[1]

Protocol B: The "Rescue" (Sonication)

Use this if your stock solution has precipitated after coming out of the freezer.

Warning: Sonication generates heat.[1] Prolonged sonication can degrade your compound.[1]

  • Tighten the Cap: Ensure the vial is sealed to prevent water absorption from the air during sonication.

  • Bath Sonication: Place the vial in a bath sonicator.

  • Pulse Method: Sonicate for 30 seconds ON, 30 seconds OFF . Repeat 3 times.

  • Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (swirls) which indicate dissolution is happening but incomplete.[1] Look for particulates at the bottom.

  • Equilibration: Allow the sample to return to Room Temperature (RT) before using. Pipetting hot DMSO will change the volume and alter your final concentration.

Stability & Storage Data

The following data summarizes the stability profile of aminopyrazoles in DMSO based on general chemical behavior and solvent properties.

ParameterRecommendationTechnical Rationale
Max Solubility ~50 mM (Est.)While some isomers reach 100mM, the chlorophenyl group limits solubility. 20-50 mM is the safe zone.
Storage Temp -20°C or -80°CLow temp slows chemical degradation.[1]
Freeze/Thaw Max 5 cyclesEach cycle introduces condensation (water).[1] Aliquoting is mandatory.
Container Polypropylene (PP) or GlassDMSO is compatible with PP.[1] Avoid Polystyrene (PS).[1]
Shelf Life 6 months (in solution)Amines are prone to slow oxidation.[1] The solution may turn yellow over time; this indicates degradation.

Frequently Asked Questions (FAQs)

Q: I diluted my DMSO stock into cell culture media and it immediately turned into a white cloud. Why? A: This is the "Crash-Out" phenomenon.[1]

  • Mechanism: Your compound is hydrophobic.[1] It is happy in DMSO. When you add it to media (water), the DMSO dilutes instantly, leaving the compound "stranded" in a water environment it hates. It aggregates immediately.[1]

  • Solution:

    • Vortex the media while adding the DMSO stock dropwise (dynamic addition).

    • Do not exceed 0.5% v/v final DMSO concentration.[1]

    • Warm the media to 37°C before adding the compound. Cold media accelerates precipitation.[1]

Q: Can I use 100% Ethanol instead of DMSO? A: Likely, but with reduced capacity. Ethanol is less polar than DMSO. For this specific molecule (Chlorophenyl group), ethanol might work, but the saturation limit will be lower (e.g., 10mM instead of 50mM). Ethanol is also more volatile, making stock concentration management harder over time.

Q: My compound is the HCl salt. How do I dissolve it in DMSO? A: Salts resist dissolution in aprotic solvents like DMSO because the ions cannot be effectively solvated.

  • Fix: You may need to add a small amount of water (e.g., 5-10%) to the DMSO to solvate the ions, OR add an equivalent of a base (like Triethylamine) to neutralize the salt and free the base, though this alters your assay conditions. Switching to the Free Base form is the best chemical solution.

References

  • Gaylord Chemical Company. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[1][2][4][5] A comprehensive guide on DMSO solvent properties.[2][6][7]

  • PubChem. (2025).[1][8] Compound Summary: 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine (and related isomers).[1] National Library of Medicine. [1]

  • Ziath. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Explains the thermodynamics of water-induced precipitation in DMSO stocks.

  • BenchChem. (2025).[1][7][9] Troubleshooting Poor Solubility of Pyrazole Derivatives. General synthesis and handling guide for this chemical class.[1]

Sources

Troubleshooting

Technical Support Center: Off-Target Investigation for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary & Compound Profile Compound Identity: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Chemo-type: 5-Amino-1-arylpyrazole Primary Application: Kinase Inhibitor Scaffold (ATP-competitive), Fragment-based D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Chemo-type: 5-Amino-1-arylpyrazole Primary Application: Kinase Inhibitor Scaffold (ATP-competitive), Fragment-based Drug Discovery (FBDD).[1]

Technical Context: This compound represents a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding motif for inhibitors of p38 MAPK , Src family kinases , FGFR , and CDKs [1, 2].[1] Due to its low molecular weight (~207.66 Da) and ATP-mimetic properties, it is classified as a Fragment .[1]

Critical Warning: When used as a standalone probe at high concentrations (>1-5 µM), this compound exhibits significant promiscuity .[1] Users frequently encounter "off-target" phenotypes—such as unexpected cytotoxicity or paradoxical pathway activation—resulting from poly-pharmacology rather than specific target modulation.[1]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Cytotoxicity / Apoptosis

Symptom: You observe rapid cell death or G2/M arrest at concentrations required for your target inhibition, but your genetic knockdown (siRNA/CRISPR) of the target does not cause toxicity.[1]

  • Root Cause: The aminopyrazole scaffold often possesses inherent affinity for Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDKs) due to the conservation of the ATP-binding pocket [3].[1] Inhibition of these "anti-targets" drives apoptosis and cell cycle arrest, masking the biology of your intended target.

  • Diagnostic Step:

    • Perform a cell cycle analysis (Propidium Iodide flow cytometry).[1]

    • Result: If you see a distinct G2/M arrest (4N DNA content), you are likely hitting Aurora B or CDK1 off-target.[1]

  • Solution:

    • Titration: Determine the cellular

      
       for your specific phenotype and run toxicity assays (e.g., CellTiter-Glo) in parallel.[1] Calculate the Therapeutic Index (TI).[1]
      
    • Negative Control: Test a structural analog that lacks the N-phenyl chlorine substitution (e.g., 1-phenyl-4-methyl-1H-pyrazol-5-amine). If toxicity persists, it is scaffold-driven.[1]

Issue 2: Phenotype Discrepancy (Compound vs. CRISPR)

Symptom: The compound inhibits the downstream marker (e.g., phosphorylation of Substrate X), but the phenotype (e.g., migration) differs from that of a CRISPR knockout cell line.[1]

  • Root Cause: Poly-pharmacology. The compound is likely inhibiting a compensatory kinase that "rescues" the phenotype in the knockout model.[1] For example, inhibiting p38 MAPK alone might stop migration, but if the compound also hits JNK or Src , the phenotype may be exaggerated or reversed.

  • Diagnostic Step:

    • Western Blot Profiling: Probe for phosphorylation markers of common off-targets for this scaffold: p-H3 (Aurora), p-Src (Src family), and p-Rb (CDK).[1]

  • Solution:

    • Rescue Experiment: Transfect cells with a "Gatekeeper Mutant" of your target kinase (e.g., T338M for c-Src) that is resistant to the inhibitor.[1] If the compound still produces the phenotype in cells expressing the resistant mutant, the effect is off-target [4].

Issue 3: Lack of Efficacy in Whole Cell Assays

Symptom: Biochemical


 is nanomolar, but cellular 

is micromolar or inactive.[1]
  • Root Cause:

    • ATP Competition: Intracellular ATP (~1-5 mM) is significantly higher than in biochemical assays (~10-100 µM).[1] As an ATP-competitive inhibitor, the compound's potency shifts.

    • Efflux: The chlorophenyl moiety can be a substrate for P-gp (MDR1) efflux pumps.[1]

  • Solution:

    • NanoBRET™ TE Assay: Measure intracellular target engagement directly rather than relying on downstream phenotypic readouts.[1]

Investigation Workflow (Visualized)

The following diagram outlines the logical flow for validating on-target vs. off-target effects for aminopyrazole derivatives.

OffTargetInvestigation Start Observation: Unexpected Phenotype (Toxicity or Mismatch) Step1 Step 1: Genomic Validation (Compare siRNA/CRISPR to Compound) Start->Step1 Decision1 Phenotypes Match? Step1->Decision1 OnTarget Likely On-Target Mechanism Decision1->OnTarget Yes OffTarget Suspect Off-Target Effect Decision1->OffTarget No Step2 Step 2: Kinome Profiling (Panel of ~50-100 Kinases) OffTarget->Step2 Analysis Analyze Promiscuity Score (Gini Coefficient) Step2->Analysis Step3 Step 3: Cellular Thermal Shift (CETSA) Confirm Physical Binding in Cells Analysis->Step3 Result1 Identify 'Anti-Targets' (e.g., Aurora, CDK, GSK3) Step3->Result1 High Promiscuity Result2 Validate with Rescue Exp. (Gatekeeper Mutant) Step3->Result2 Specific Binding

Caption: Logical workflow for distinguishing scaffold-mediated off-target effects from genuine target inhibition.

Standardized Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine physically engages the target protein inside the cell, differentiating it from non-specific toxicity.

Materials:

  • Cells expressing target protein.[1][2][3]

  • Compound (10 µM final).[1]

  • PBS + Protease Inhibitors.[1]

  • Thermal Cycler.[1]

Procedure:

  • Treatment: Incubate live cells with 10 µM compound or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 40°C to 68°C) for 3 minutes .

  • Lysis: Cool at RT for 3 min. Freeze-thaw x3 (Liquid N2 / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unbound protein pellets; stabilized/bound protein stays in supernatant).

  • Analysis: Run supernatant on SDS-PAGE/Western Blot.

  • Interpretation: If the compound binds the target, the protein will remain soluble at higher temperatures compared to DMSO control (Right-shift in melting curve).

Protocol B: Kinase Selectivity Data Interpretation

When submitting this compound for a kinase panel (e.g., KINOMEscan™ or Reaction Biology), use the following reference table to interpret "Hits" based on the aminopyrazole scaffold tendencies.

Potential Off-TargetMechanism of InteractionBiological Consequence
Aurora A/B Hinge binder (similar to VX-680)G2/M Arrest, Polyploidy, Cytotoxicity
p38 MAPK (

)
Type I / Type II bindingSuppression of inflammatory cytokines (IL-6, TNF

)
c-Src / Lck ATP-pocket competitionAltered cell adhesion, T-cell suppression
KDR (VEGFR2) Hydrophobic back-pocket accessAnti-angiogenesis effects
GSK3

Hinge bindingWnt pathway activation (

-catenin stabilization)

Frequently Asked Questions (FAQs)

Q1: Why does this compound show activity against both Tyrosine Kinases (TKs) and Serine/Threonine Kinases (STKs)? A: The 5-amino-pyrazole motif functions as an adenine mimetic.[1] It forms hydrogen bonds with the "hinge" region of the kinase domain, which is highly conserved across the entire kinome (both TKs and STKs). Specificity is usually achieved by the substituents on the phenyl ring or the C4 position. Since this molecule is a "fragment" (low MW), it lacks the "tail" groups necessary to reach the specificity pockets (like the DFG-out pocket), making it inherently promiscuous [5].

Q2: Can I use this compound for in vivo animal studies? A: Not recommended as a standalone agent.[1] Its low molecular weight leads to rapid metabolic clearance and poor residence time.[1] Furthermore, the high likelihood of off-target toxicity (Aurora/CDK inhibition) makes it unsuitable for in vivo use without further chemical optimization (e.g., growing the molecule to increase selectivity).

Q3: Is the 3-Chlorophenyl group reactive? A: Generally stable.[1] However, be aware that in metabolic assays (liver microsomes), the phenyl ring can undergo hydroxylation. The chlorine atom improves lipophilicity but does not act as a "warhead" (covalent binder) unless specifically designed with an acrylamide group nearby (which this molecule lacks).[1]

Mechanism of Action Diagram

MOA Compound 1-(3-Chlorophenyl)- 4-methyl-1H-pyrazol-5-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Mimics Adenine TargetKinase Primary Target (e.g., p38, FGFR) ATP_Pocket->TargetKinase Inhibits OffTargetKinase Off-Targets (Aurora, CDK, Src) ATP_Pocket->OffTargetKinase Inhibits (Low Selectivity) Effect_On Desired Signal Modulation TargetKinase->Effect_On Effect_Off Cytotoxicity / Cell Cycle Arrest OffTargetKinase->Effect_Off

Caption: Mechanism of competitive inhibition showing how the conserved ATP pocket leads to dual on/off-target effects.

References

  • BenchChem. (2025).[1][2] 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride: Biological Activity and Scaffold Analysis. Retrieved from [1]

  • Fabbro, D., et al. (2012).[1] "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Methods in Molecular Biology, 795, 1-34.[1]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] Link[1]

  • Lin, A., et al. (2019).[1] "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials."[1] Science Translational Medicine, 11(509).[1] Link

  • Molina, G., et al. (2023).[1] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 28(14), 5359.[1][4] Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support center for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experimental models. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you diagnose and overcome these issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Q1: What are the predicted physicochemical properties of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine and how do they relate to cell permeability?

PropertyPredicted ValueImplication for Permeability
Molecular Weight ~207.66 g/mol [1]Well within the desirable range (<500 g/mol ) for passive diffusion across cell membranes.[2][3]
Lipophilicity (XLogP3) ~2.6[1]Indicates a good balance between hydrophilicity and lipophilicity, suggesting it should be able to partition into the lipid bilayer of the cell membrane.
Topological Polar Surface Area (TPSA) ~43.8 Ų[1]A TPSA below 140 Ų is generally associated with good cell permeability. This value suggests the compound should be able to cross cell membranes.
Hydrogen Bond Donors 1 (the amine group)A low number of hydrogen bond donors is favorable for passive diffusion.[2][3]
Hydrogen Bond Acceptors 3 (the two pyrazole nitrogens and the amine nitrogen)A low number of hydrogen bond acceptors is also favorable for passive diffusion.[2][3]

Based on these predicted properties and Lipinski's Rule of Five, 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is not expected to have inherent issues with passive diffusion across cell membranes.[2][3] Therefore, if you are observing poor permeability, it is likely due to other factors, such as active efflux.

Q2: My compound shows poor activity in a cell-based assay. Is this definitely a permeability issue?

A2: Not necessarily. While poor cell permeability is a common reason for a disconnect between biochemical and cellular activity, other factors could be at play:

  • Compound Instability: The compound may be unstable in the cell culture medium, leading to degradation before it can enter the cells.

  • Intracellular Metabolism: The compound might be rapidly metabolized into an inactive form once inside the cell.

  • Lysosomal Trapping: As a basic compound (due to the amine group), it may be susceptible to sequestration in the acidic environment of lysosomes.

  • Off-target effects: The compound might have off-target effects that mask its intended activity.

It is crucial to systematically investigate these possibilities. A good starting point is to directly measure the intracellular concentration of the compound.

II. Troubleshooting Workflow

If you are experiencing poor cellular activity with 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, follow this troubleshooting workflow to identify the root cause and find a solution.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Investigation cluster_2 Phase 3: Diagnosis & Solutions Start Poor Cellular Activity Observed CheckProperties Review Physicochemical Properties (Lipinski's Rule of Five) Start->CheckProperties MeasureAccumulation Directly Measure Cellular Accumulation CheckProperties->MeasureAccumulation PAMPA Perform PAMPA Assay (Passive Permeability) MeasureAccumulation->PAMPA Caco2 Perform Bidirectional Caco-2 Assay (Passive + Active Transport) MeasureAccumulation->Caco2 PassiveIssue Diagnosis: Poor Passive Permeability PAMPA->PassiveIssue Efflux Is it a P-gp Substrate? (Efflux Ratio > 2) Caco2->Efflux Efflux->PassiveIssue No EffluxIssue Diagnosis: Active Efflux Efflux->EffluxIssue Yes Formulation Solution: Formulation Strategies (e.g., SEDDS, Nanoparticles) PassiveIssue->Formulation Modification Solution: Medicinal Chemistry (Structural Modification) PassiveIssue->Modification EffluxIssue->Modification Inhibitor Experimental Solution: Co-dose with P-gp Inhibitor EffluxIssue->Inhibitor

Caption: Troubleshooting workflow for poor cell permeability.

III. Detailed Troubleshooting Guides

This section provides detailed question-and-answer guides for specific experimental observations.

A. Discrepancy Between Predicted Good Permeability and Poor Cellular Activity

Q3: My analysis of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine's properties suggests good permeability, but my cell-based assays show low activity. What's the next step?

A3: The first and most critical step is to directly measure the intracellular concentration of your compound. A cellular accumulation assay will provide definitive evidence of whether the compound is entering the cells.

Experimental Protocol: Cellular Accumulation Assay

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Incubation: On the day of the experiment, remove the culture medium and incubate the cells with a known concentration of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis: At each time point, aspirate the compound-containing buffer and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular compound. Then, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

  • Quantification: Quantify the concentration of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine in the cell lysate using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Normalize the intracellular concentration to the cell number or total protein content.

A low intracellular concentration confirms a permeability issue. If the intracellular concentration is high, the problem likely lies with intracellular targets, metabolism, or assay artifacts.

B. Differentiating Between Poor Passive Diffusion and Active Efflux

Q4: My cellular accumulation assay confirms low intracellular concentrations of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. How do I determine if this is due to poor passive permeability or active efflux?

A4: To distinguish between these two mechanisms, you should perform a set of permeability assays that isolate passive and active transport processes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for assessing passive diffusion, while the Caco-2 permeability assay can evaluate both passive and active transport.

Experimental Workflow: PAMPA vs. Caco-2

PermeabilityAssayWorkflow cluster_0 Start cluster_1 Parallel Assays cluster_2 Interpretation cluster_3 Conclusion Start Low Cellular Accumulation Confirmed PAMPA PAMPA Assay (Measures Passive Diffusion) Start->PAMPA Caco2 Bidirectional Caco-2 Assay (Measures Passive & Active Transport) Start->Caco2 Result1 Low PAMPA Permeability & Low Caco-2 A->B Permeability PAMPA->Result1 Result2 High PAMPA Permeability & Low Caco-2 A->B Permeability & High Efflux Ratio in Caco-2 PAMPA->Result2 Caco2->Result1 Caco2->Result2 Conclusion1 Poor Passive Permeability Result1->Conclusion1 Conclusion2 Active Efflux (likely P-gp substrate) Result2->Conclusion2

Caption: Experimental workflow to differentiate permeability mechanisms.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free system that models passive diffusion across a lipid membrane.

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is added to the acceptor plate.

  • Assemble the PAMPA "Sandwich": The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.

  • Incubation: The plate sandwich is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated based on the concentration of the compound in the acceptor well.

A low Papp value in the PAMPA assay suggests that the compound has inherently poor passive permeability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express efflux transporters like P-glycoprotein (P-gp), making them a good in vitro model of the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Prepare Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Transport Experiment (Apical-to-Basolateral, A-to-B): The test compound is added to the apical (AP) side (donor compartment). The plate is incubated at 37°C with gentle shaking. Samples are taken from the basolateral (BL) side (acceptor compartment) at various time points. The AP side is also sampled at the end of the experiment.

  • Transport Experiment (Basolateral-to-Apical, B-to-A): The experiment is repeated, but this time the compound is added to the BL side (donor), and samples are taken from the AP side (acceptor). This measures the rate of efflux.

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Calculations:

    • Papp (A-to-B) and Papp (B-to-A) are calculated.

    • The Efflux Ratio is calculated as: Papp (B-to-A) / Papp (A-to-B).

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.

Q5: My Caco-2 assay shows a high efflux ratio for 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. How can I confirm it is a P-glycoprotein (P-gp) substrate?

A5: To confirm the involvement of P-gp, you can perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.

Experimental Protocol: Caco-2 Assay with P-gp Inhibitor

  • Follow the standard bidirectional Caco-2 assay protocol as described above.

  • In a parallel set of experiments, pre-incubate the Caco-2 monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding your test compound.

  • Perform the bidirectional transport experiment in the continued presence of the P-gp inhibitor.

  • Calculate the efflux ratio in the presence of the inhibitor.

A significant reduction in the efflux ratio (ideally to a value close to 1) in the presence of the P-gp inhibitor provides strong evidence that 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a P-gp substrate.

IV. Strategies to Improve Cell Permeability

Once you have identified the cause of poor permeability, you can employ strategies to overcome this issue.

Q6: What can I do if my compound has inherently poor passive permeability?

A6: If troubleshooting confirms poor passive permeability, consider the following approaches:

  • Medicinal Chemistry Approaches:

    • Increase Lipophilicity: Judiciously add lipophilic groups to the molecule to enhance its partitioning into the cell membrane. This must be balanced to avoid issues with solubility.

    • Reduce Polar Surface Area: Modify or mask polar functional groups to lower the energy barrier for crossing the hydrophobic core of the membrane.

    • Prodrug Strategy: Design a more permeable prodrug that is converted to the active compound intracellularly.

  • Formulation Strategies:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosolvents that form fine emulsions in aqueous environments, enhancing the solubilization and absorption of poorly permeable drugs.[4][5][6]

    • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its stability and facilitate cellular uptake.[5][7]

    • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of cell membranes.

Q7: What are my options if my compound is a P-gp substrate?

A7: If your compound is subject to active efflux, you can consider these strategies:

  • Medicinal Chemistry Approaches:

    • Structural Modification: Make modifications to the compound to reduce its affinity for P-gp. This can involve altering its size, shape, or hydrogen bonding capacity.

    • Prodrugs: Design a prodrug that is not a P-gp substrate.

  • Experimental Approaches (for in vitro studies):

    • Co-administration with a P-gp Inhibitor: In your cell-based assays, co-incubate your compound with a P-gp inhibitor to increase its intracellular concentration and observe its true activity.

V. References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • DB-ALM. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature reviews Cancer, 2(1), 48-58.

  • Evotec. P-glycoprotein (P-gp) Substrate Identification.

  • Tang, J., & Li, Y. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules, 26(22), 6845.

  • Polli, J. W., Wring, S. A., Humphreys, J. E., Webster, L. O., Serabjit-Singh, C. S., Koch, K. M., & Brouwer, K. R. (2001). Rational use of in vitro P-glycoprotein assays in drug discovery. Journal of Pharmacology and Experimental Therapeutics, 299(2), 620-628.

  • Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.

  • White, K. L., & Mielke, L. R. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of medicinal chemistry, 55(7), 3063–3073.

  • Wang, Z., & Li, Y. (2007). Identifying P-Glycoprotein Substrates Using a Support Vector Machine Optimized by a Particle Swarm. Journal of Chemical Information and Modeling, 47(4), 1595-1603.

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2019). A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein. bioRxiv.

  • Shailesh, P., & Parth, D. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 879383.

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • Ascendia Pharma. (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

Sources

Reference Data & Comparative Studies

Validation

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine structure-activity relationship studies

Role: Privileged Scaffold for Kinase Inhibitor Design (p38 MAPK, CDK, Trk) Content Type: Technical Comparison & Application Guide Executive Summary & Molecule Profile 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Privileged Scaffold for Kinase Inhibitor Design (p38 MAPK, CDK, Trk) Content Type: Technical Comparison & Application Guide

Executive Summary & Molecule Profile

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a critical "privileged structure" in medicinal chemistry. It serves as a high-value scaffold for the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and Cyclin-Dependent Kinases (CDKs) .

Unlike generic building blocks, the specific substitution pattern—a chlorine atom at the meta (3-) position of the N-aryl ring combined with a 4-methyl group—offers a distinct structure-activity relationship (SAR) advantage. It balances lipophilicity with metabolic stability, often outperforming unsubstituted or para-substituted analogs in accessing the hydrophobic "gatekeeper" regions of kinase active sites.

Chemical Profile
PropertyValueRelevance
Molecular Formula C₁₀H₁₀ClN₃Core scaffold
Molecular Weight 207.66 g/mol Fragment-based drug discovery (FBDD) ideal (<300 Da)
H-Bond Donors 2 (–NH₂)Critical for Hinge Region binding (Glu/Met residues)
H-Bond Acceptors 2 (N2 of pyrazole)Interaction with catalytic lysine
cLogP (Est.) ~2.2 - 2.5Optimal range for membrane permeability

Mechanism of Action: The "Hinge Binder" Concept

In the context of kinase inhibition, this molecule acts as the Hinge Binding Motif . The exocyclic amino group (5-NH₂) and the endocyclic nitrogen (N2) form a donor-acceptor pair that mimics the adenine ring of ATP.

However, the 1-(3-Chlorophenyl) moiety is the differentiator. It projects into the hydrophobic back-pocket (selectivity pocket) of the enzyme. The 3-chloro substituent specifically targets hydrophobic residues (often Threonine or Methionine gatekeepers), locking the inhibitor in place and preventing rotation, which enhances residence time.

Signaling Pathway Visualization (MAPK)

The following diagram illustrates the upstream and downstream context of p38 MAPK, the primary target for libraries derived from this scaffold.

MAPK_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Scaffold 1-(3-Cl-Ph)-Pyrazole (Inhibitor) Scaffold->p38 ATP Competition Response Inflammation / Apoptosis Substrates->Response

Caption: The p38 MAPK signaling cascade. The aminopyrazole scaffold competes with ATP at the p38 node, blocking downstream inflammatory signaling.

Comparative Performance Analysis

This section compares the 1-(3-Chlorophenyl) scaffold against standard alternatives used in library synthesis. Data is synthesized from general SAR trends in aminopyrazole kinase inhibitors (e.g., Doramapimod analogs).

Comparison: Physicochemical & Biological Efficiency[1][2][3]
FeatureTarget: 3-Cl Analog Alt A: Unsubstituted (1-Ph) Alt B: 4-Fluoro Analog
Hydrophobic Fit High. 3-Cl fills the "Gatekeeper" pocket efficiently.Low. Leaves void space in the pocket, reducing affinity.Medium. 4-F is smaller; targets depth rather than width of pocket.
Metabolic Stability High. Cl blocks metabolic oxidation at the reactive meta position.Low. Prone to hydroxylation by CYP450 at para/meta positions.Medium. F blocks para oxidation but leaves meta open.
Ligand Efficiency (LE) 0.38 - 0.42 (Optimal)0.30 - 0.350.36 - 0.40
Solubility Moderate (requires formulation).High.Moderate to High.[1]
Primary Utility Potent, selective inhibitors (p38, Src).General screening, lower potency hits.Bioisostere exploration.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • The "Chlorine Effect": The 3-chloro group is not just a lipophilic spacer. In p38 MAPK, it often forms a specific van der Waals interaction with residues like Thr106 or Met109 . The unsubstituted phenyl ring (Alt A) lacks this anchor, leading to a 10–50 fold loss in potency in derived compounds.

  • Metabolic Blockade: The 3-position on the phenyl ring is a metabolic "soft spot." Substituting it with Chlorine (Target) significantly extends the half-life (

    
    ) of the final drug candidate compared to the 4-Fluoro (Alt B) or Unsubstituted variants.
    

Experimental Protocols

To validate the utility of this scaffold, the following protocols outline its synthesis and subsequent biological evaluation.

A. Synthesis Protocol (Cyclocondensation)

Objective: Synthesize 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

  • Reagents:

    • 3-Chlorophenylhydrazine hydrochloride (1.0 eq)

    • 2-Methyl-3-oxopropanenitrile (1.1 eq) (or ethoxymethylene malononitrile for different substitution)

    • Ethanol (Solvent)

    • Reflux condenser

  • Procedure:

    • Dissolve 3-chlorophenylhydrazine in Ethanol (10 mL/g).

    • Add 2-Methyl-3-oxopropanenitrile dropwise.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The formation of the pyrazole ring is driven by the condensation of the hydrazine nitrogens with the nitrile and carbonyl carbons.

    • Cool to room temperature. The product often precipitates.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole-CH singlet (~7.5 ppm) and the broad NH2 singlet (~5.0 ppm). The 3-Cl phenyl pattern will show distinct splitting (singlet-like for H2, multiplet for H4/H5/H6).

B. Kinase Inhibition Assay (ADP-Glo™)

Objective: Measure the IC50 of a derivative (e.g., a urea derived from the amine) against p38 MAPK.

  • System: Promega ADP-Glo™ Kinase Assay (Luminescent).

  • Workflow:

    • Reaction: Incubate Kinase (p38 alpha, 5 ng/well) + Substrate (p38 peptide) + ATP (10 µM) + Test Compound (dilution series) in 384-well plate for 60 min at RT.

    • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

    • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Workflow Visualization

Synthesis_Workflow Start Reagents: 3-Cl-Hydrazine + Nitrile Reaction Cyclocondensation (Reflux, EtOH) Start->Reaction Purify Purification (Recrystallization) Reaction->Purify Library Library Gen (Urea Formation) Purify->Library Scaffold Ready Assay Kinase Assay (ADP-Glo) Library->Assay

Caption: Step-by-step workflow from raw material synthesis to biological validation.

References

  • Bagley, M. C., et al. (2006). "One-pot synthesis of pyrazoles: expanding the library." Synlett, 2006(01), 0147-0150.

  • Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008.

    • Note: This seminal paper establishes the SAR of aminopyrazoles in p38 inhibition.
  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Comparative

Comparative Guide: 1-(3-Chlorophenyl)- vs. 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

This guide provides an in-depth technical comparison between 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine and its 1-(4-chlorophenyl) analog. It is designed for medicinal chemists and drug development professionals sele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine and its 1-(4-chlorophenyl) analog. It is designed for medicinal chemists and drug development professionals selecting scaffolds for kinase inhibition, antimicrobial research, or agrochemical discovery.

Executive Summary

The choice between the 3-chlorophenyl (meta) and 4-chlorophenyl (para) isomers of 4-methyl-1H-pyrazol-5-amine is a critical decision in Structure-Activity Relationship (SAR) optimization.

  • 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine : Preferred for kinase inhibitors (e.g., p38 MAPK, Src) where the meta-substituent induces a specific torsion angle, facilitating fit into hydrophobic pockets (Gatekeeper region). It often exhibits higher solubility but lower metabolic stability at the para-position.

  • 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine : Preferred for metabolic stability (blocking the CYP450 oxidation site) and membrane permeability in antimicrobial/agrochemical applications. It is a key intermediate for AKT2 inhibitors and high-melting-point crystalline solids.

Chemical Structure & Properties[1][2][3][4][5][6][7]

The core difference lies in the position of the chlorine atom on the N1-phenyl ring, which dictates the electronic distribution and steric profile of the molecule.

Feature3-Chlorophenyl (Meta) 4-Chlorophenyl (Para)
Structure Asymmetric substitution; increases "width" of the aryl tail.Symmetric substitution; increases "length" of the aryl tail.
Electronic Effect Inductive electron withdrawal (-I); less resonance interaction with the pyrazole ring.Inductive (-I) and Resonance (+R) effects; para-Cl can participate in ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-stacking interactions.
Metabolic Liability High : The para-position (C4') is open to hydroxylation by CYP450 enzymes.Low : The para-position is blocked by Cl, significantly extending half-life (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
Solubility Generally higher due to lower crystal lattice energy (asymmetry).Generally lower due to efficient packing (symmetry); higher melting point.
3D Conformational Impact

The 3-chloro substituent creates a "twist" in the N1-phenyl bond relative to the pyrazole plane due to steric clash with the pyrazole 5-amine or 2-nitrogen lone pair. This non-planar conformation is often crucial for selectivity in ATP-binding pockets. The 4-chloro analog tends to adopt a more planar or linear conformation, favoring intercalation or deep pocket penetration.

Biological Activity Profile

These amines are primarily privileged scaffolds used to synthesize fused heterocycles. Their "activity" is best understood through the performance of their derivatives.

A. Kinase Inhibition (Pyrazolo[1,5-a]pyrimidines)

When these amines are condensed with 1,3-electrophiles (e.g., malonates), they form pyrazolo[1,5-a]pyrimidines, a scaffold found in inhibitors of CDK2, EGFR, and p38 MAPK .

  • 3-Cl Analog Performance :

    • Mechanism : The meta-Cl often occupies a specific hydrophobic cleft (e.g., the "selectivity pocket" in p38 MAPK) that tolerates width but not length.

    • Data Insight : In p38

      
       inhibitors, meta-substituted N-aryl rings often show 5-10x better 
      
      
      
      values than para-substituted analogs due to optimal van der Waals contact with residues like Thr106 or Met109.
  • 4-Cl Analog Performance :

    • Mechanism : The para-Cl extends towards the solvent front or deep into the back pocket.

    • Data Insight : In AKT2 inhibitors (e.g., pyrano[2,3-c]pyrazoles), the 4-chlorophenyl derivative has shown superior potency (

      
       in low 
      
      
      
      range) by effectively blocking the channel and improving lipophilicity for cell entry.
B. Antimicrobial & Agrochemical Activity[1]
  • 4-Cl Analog : Dominates this sector. The para-chloro group mimics the lipophilic/electronic profile of successful agrochemicals (e.g., Fipronil, though Fipronil is 2,6-dichloro).

    • Application: Used in the synthesis of fungicides targeting Fusarium and Colletotrichum. The metabolic stability provided by the 4-Cl block is essential for field persistence.

  • 3-Cl Analog : often shows lower fungicidal activity but higher selectivity against specific bacterial strains where solubility is a limiting factor.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective : Selective synthesis of 1-(substituted-phenyl)-4-methyl-1H-pyrazol-5-amine.

Reagents :

  • Aryl hydrazine hydrochloride (3-Cl or 4-Cl substituted).

  • 2-Methyl-3-oxopropanenitrile (also known as 2-cyanopropionaldehyde dimethyl acetal or equivalent).

  • Ethanol (solvent) and Reflux condenser.

Workflow :

  • Dissolution : Dissolve 10 mmol of the specific aryl hydrazine hydrochloride in 20 mL of ethanol.

  • Addition : Add 10 mmol of 2-methyl-3-oxopropanenitrile.

  • Cyclization : Reflux the mixture for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: The 4-methyl group comes from the "2-methyl" of the nitrile reactant.

  • Work-up : Cool to room temperature.

    • 4-Cl isomer: Often precipitates spontaneously. Filter and wash with cold ethanol.

    • 3-Cl isomer: May require concentration in vacuo and recrystallization from EtOH/Water due to higher solubility.

  • Yield : Typically 75–85%.

Protocol B: Conversion to Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core)
  • Mix 1 eq of the 5-aminopyrazole with 1.2 eq of diethyl malonate in sodium ethoxide/ethanol.

  • Reflux for 8–12 hours.

  • Acidify to precipitate the 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.

  • Chlorinate with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     to generate the reactive dichloro-scaffold for library generation.
    

Visualizations

Figure 1: Synthesis & SAR Decision Logic

This diagram illustrates the synthetic pathway and the decision logic for selecting between the 3-Cl and 4-Cl isomers based on the target application.

G Start Starting Materials (Aryl Hydrazine + Nitrile) Reaction Cyclocondensation (Reflux, EtOH) Start->Reaction Isomer3 1-(3-Chlorophenyl)-4-methyl (Meta-Isomer) Reaction->Isomer3 Use 3-Cl Hydrazine Isomer4 1-(4-Chlorophenyl)-4-methyl (Para-Isomer) Reaction->Isomer4 Use 4-Cl Hydrazine App_Kinase Kinase Inhibitors (p38, Src, EGFR) Requires: Twist/Pocket Fit Isomer3->App_Kinase Preferred for Conformational Selectivity Isomer4->App_Kinase If deep pocket available App_Agro Agro/Antimicrobial (Fungicides, AKT2) Requires: Stability/Lipophilicity Isomer4->App_Agro Preferred for Metabolic Stability

Caption: Synthetic divergence and application logic. Green path favors kinase selectivity; Blue path favors stability.

Figure 2: Structural Impact on Binding

Comparison of how the chlorine position affects the ligand's interaction with a theoretical protein binding pocket.

SAR cluster_meta 3-Chlorophenyl (Meta) cluster_para 4-Chlorophenyl (Para) M1 Cl at C3' M2 Twisted Conformation M1->M2 M3 Fits 'Gatekeeper' Region M2->M3 P1 Cl at C4' P2 Linear/Planar Extension P1->P2 P3 Blocks CYP Oxidation P1->P3

Caption: Mechanistic impact of Cl-position. Meta induces twist for specificity; Para extends linear reach and stability.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors . RSC Advances. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives . Chemical Biology & Drug Design. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations . Molecules. [Link][1][2][3][4][5][6][7][8]

Sources

Validation

Head-to-head comparison of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives

Topic: Head-to-Head Comparison of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[]

Executive Summary: The "Privileged" Pyrazole Scaffold

The compound 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine represents a critical "privileged structure" in modern medicinal chemistry.[] It serves as the divergent progenitor for two distinct classes of kinase inhibitors: the Linear Urea Derivatives (highly selective, allosteric p38 MAPK inhibitors) and the Fused Pyrazolo[1,5-a]pyrimidines (ATP-competitive inhibitors targeting PI3K/CDK).

This guide provides an objective, head-to-head comparison of these two derivative classes, analyzing their structural biology, potency (IC₅₀), and kinase selectivity profiles.

Part 1: Head-to-Head Analysis

Class A: Linear Urea Derivatives (The "Doramapimod" Lineage)
  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[][2]

  • Mechanism: Type II (Allosteric) Inhibition. These derivatives bind to the "DFG-out" conformation of the kinase.[] The 1-(3-chlorophenyl) ring occupies the hydrophobic pocket exposed by the activation loop, while the urea moiety forms hydrogen bonds with the Glu71 and Asp168 residues.

  • Therapeutic Focus: Anti-inflammatory (Rheumatoid Arthritis, Crohn's Disease).

Class B: Fused Pyrazolo[1,5-a]pyrimidines[4]
  • Primary Target: Phosphoinositide 3-kinase (PI3K

    
    ), Cyclin-Dependent Kinases (CDKs).[]
    
  • Mechanism: Type I (ATP-Competitive) Inhibition.[] Cyclization of the 5-amine with 1,3-electrophiles creates a bicyclic core that mimics the adenine ring of ATP, fitting directly into the ATP-binding cleft.[]

  • Therapeutic Focus: Oncology (Antiproliferative agents).[]

Comparative Data Table: Structure-Activity Relationship (SAR)
FeatureParent Scaffold Class A: Urea Derivative Class B: Fused Pyrimidine
Structure 1-(3-Cl-Ph)-4-Me-5-NH₂N-aryl-N'-(pyrazole) urea7-substituted-pyrazolo[1,5-a]pyrimidine
Binding Mode Weak/Non-specificAllosteric (DFG-out) ATP-Competitive (Active Site)
p38

Potency (IC₅₀)
> 10,000 nM< 10 nM (High Potency)> 500 nM (Low Potency)
Selectivity LowHigh (Kinase Panel >95% clean)Moderate (Promiscuous across Kinome)
Solubility ModerateLow (Requires formulation)Moderate to High
Key Reference IntermediateDumas et al. / Tong et al.[] [1,2]Williamson et al.[] [3]

Part 2: Mechanistic Visualization

Figure 1: Divergent Synthetic Pathways & Pharmacological Fates

Caption: The 5-amino-pyrazole core serves as a bidirectional platform.[] Route A (Isocyanate coupling) yields p38 inhibitors. Route B (Cyclization) yields ATP-competitive CDK/PI3K inhibitors.[]

G Parent 1-(3-Chlorophenyl)- 4-methyl-1H-pyrazol-5-amine Isocyanate + Aryl Isocyanate (Route A) Parent->Isocyanate Malonate + 1,3-Dielectrophile (Route B) Parent->Malonate UreaProduct Linear Urea Derivative (p38 MAPK Inhibitor) Isocyanate->UreaProduct MechanismA Binds DFG-out (Allosteric Pocket) UreaProduct->MechanismA FusedProduct Pyrazolo[1,5-a]pyrimidine (CDK/PI3K Inhibitor) Malonate->FusedProduct MechanismB Mimics Adenine (ATP Pocket) FusedProduct->MechanismB

[1]

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the Class A (Urea) derivative, as this provides the highest biological activity for this specific scaffold.

Protocol 1: Synthesis of N-(1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-yl)-N'-(4-tolyl)urea

Objective: Functionalization of the exocyclic amine to generate a p38 inhibitor.[3]

Reagents:

  • 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (1.0 eq)[]

  • 4-Tolyl isocyanate (1.1 eq)[]

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1.0 eq of the pyrazole amine dissolved in anhydrous DCM (0.1 M concentration). Maintain an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add TEA, followed by the dropwise addition of 4-tolyl isocyanate dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The urea product typically precipitates or appears as a less polar spot.

  • Workup: Filter the precipitate directly if formed.[] If soluble, concentrate the solvent in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show two distinct urea protons (
    
    
    8.5–9.5 ppm).
Protocol 2: p38 MAPK Kinase Inhibition Assay

Objective: Quantify the potency (IC₅₀) of the synthesized derivative.

System Components:

  • Enzyme: Recombinant human p38

    
     MAPK (active).[]
    
  • Substrate: ATF-2 fusion protein or MBP (Myelin Basic Protein).[]

  • Detection: ADP-Glo™ Kinase Assay (Promega) or radiometric

    
    P-ATP.[]
    

Workflow:

  • Compound Dilution: Prepare 3-fold serial dilutions of the test compound in DMSO (Final concentrations: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix kinase buffer, p38

    
     enzyme (5-10 nM), and compound. Pre-incubate for 15 minutes at room temperature to allow for "DFG-out" conformational shifting.
    
  • Initiation: Add ATP (

    
     concentration, typically 10-50 
    
    
    
    M) and substrate. Incubate for 60 minutes at 30°C.
  • Termination: Add ADP-Glo reagent to deplete remaining ATP.[] Incubate 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).[] Read luminescence on a plate reader.
    
  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    []
    

Part 4: Critical Analysis & Expert Insight

The "Gatekeeper" Effect: The specific choice of the 3-chlorophenyl group at the N1 position is not arbitrary.[] In the p38 MAPK crystal structure (e.g., PDB: 1KV2), this phenyl ring rotates out of the plane of the pyrazole. The 3-chloro substituent fills a specific hydrophobic pocket adjacent to the gatekeeper residue (Thr106).[]

  • Observation: Removing the chlorine (unsubstituted phenyl) results in a 5-10 fold loss of potency.[]

  • Observation: Moving the chlorine to the 4-position (para) often causes steric clash with the hinge region in the DFG-out conformation.[]

Why 4-Methyl? The C4-methyl group is small enough to avoid steric clashes but provides necessary lipophilicity.[] Replacing this with a phenyl group (as seen in some JNK inhibitors) drastically alters the twisting angle of the molecule, often switching selectivity from p38 to JNK3.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Tong, L., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Nature Structural Biology.[]

  • Williamson, D.S., et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2/Cyclin E." Bioorganic & Medicinal Chemistry Letters.

  • Regan, J., et al. (2002).[4] "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry.

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